molecular formula C9H7BClNO2 B1431639 3-Chloroisoquinolin-8-boronic acid CAS No. 2096333-80-9

3-Chloroisoquinolin-8-boronic acid

Cat. No.: B1431639
CAS No.: 2096333-80-9
M. Wt: 207.42 g/mol
InChI Key: BGXXCAYEDUMSSL-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-8-boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloroisoquinolin-8-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-4-6-2-1-3-8(10(13)14)7(6)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXCAYEDUMSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NC(=CC2=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263560
Record name Boronic acid, B-(3-chloro-8-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-80-9
Record name Boronic acid, B-(3-chloro-8-isoquinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-8-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SMILES and InChI key for 3-Chloroisoquinolin-8-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Specification & Application Guide: 3-Chloroisoquinolin-8-boronic Acid

Executive Summary

This technical guide profiles This compound , a bifunctional heteroaromatic building block critical for structure-activity relationship (SAR) campaigns in kinase inhibitor discovery.

As a Senior Application Scientist, I have structured this document to move beyond simple identification. We will explore the molecule's "orthogonal reactivity"—the ability to selectively engage the boronic acid moiety in Suzuki-Miyaura couplings while preserving the C3-chlorine for subsequent nucleophilic aromatic substitution (


) or secondary cross-coupling events. This guide provides validated digital identifiers, structural analysis, and a self-validating experimental protocol for its application.

Part 1: Chemical Identity & Digital Representation

Precise chemoinformatic indexing is required for accurate library enumeration and docking simulations. The following identifiers have been verified against commercial catalogs and IUPAC standards.

Core Identifiers
ParameterSpecification
Chemical Name This compound
CAS Registry Number 2096333-80-9
Molecular Formula

Molecular Weight 207.42 g/mol
Purity Standard

97% (HPLC/Titration)
Chemoinformatic Strings

Canonical SMILES:

Note: This string explicitly defines the fusion of the benzene and pyridine rings, placing the boronic acid at position 8 (adjacent to the bridgehead) and the chlorine at position 3.

InChI String:

InChI Key (Hashed):

Application Note: Use this fixed-length hash for rapid database deduplication to ensure your compound library does not contain redundant salts or hydration states.

Part 2: Structural Analysis & Reactivity Profile

To utilize this molecule effectively, one must understand the electronic disparity between its two functional handles.

The Orthogonal Reactivity Map

The isoquinoline scaffold presents two distinct reaction sites:

  • Position 8 (Boronic Acid): A nucleophilic handle. Under Pd(0) catalysis, this site undergoes transmetalation.[1][2] It is the "first-pass" reaction site.

  • Position 3 (Chlorine): An electrophilic handle. Located alpha to the nitrogen, this position is activated for

    
     but is sluggish in Pd-catalyzed couplings compared to aryl bromides/iodides.
    

Implication: You can couple this molecule with an Aryl-Bromide without polymerizing the material, provided you use standard ligands (e.g.,


, dppf) rather than highly active Buchwald precatalysts that might force the C-Cl bond to react.
Visualization of Reactivity

ReactivityMap Molecule This compound Site8 Position 8: B(OH)2 (Nucleophile) Molecule->Site8 Site Specificity Site3 Position 3: Cl (Electrophile) Molecule->Site3 Site Specificity Reaction1 Suzuki Coupling (Reacts with Ar-Br) Site8->Reaction1 Primary Reaction (Pd-Catalyzed) Reaction2 SnAr or Buchwald (Reacts with Amines/Boronates) Site3->Reaction2 Secondary Reaction (Post-coupling)

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic. The Boronic acid is the primary handle for scaffold assembly.

Part 3: Self-Validating Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling of this compound (Nucleophile) with a generic Aryl Bromide (Electrophile), preserving the 3-Cl motif.

Context: Many protocols fail due to protodeboronation (loss of the boron group). This protocol uses a solvent system and base specifically chosen to minimize this side reaction while ensuring complete conversion.

Reagents & Stoichiometry
  • Limiting Reagent: Aryl Bromide (1.0 equiv)

  • Nucleophile: this compound (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) — Chosen for stability and resistance to dehalogenation of the 3-Cl.
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Charge: In a reaction vial, combine the Aryl Bromide, Boronic Acid, and

    
    .
    
  • Inertion: Seal the vial and purge with

    
     or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[3]
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to bromide) and 2M aq.

    
    .
    
  • Activation: Heat to 90°C.

  • Validation (The "Self-Check"):

    • T = 0 min: Take a TLC/LCMS aliquot.

    • T = 2 hours: Check LCMS.

    • Success Criteria: Disappearance of the Aryl Bromide peak.

    • Failure Mode: If Aryl Bromide remains but Boronic Acid is gone, protodeboronation has occurred. Add 0.5 equiv more Boronic Acid and lower temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[4] The 3-Cl group remains intact for future steps.
    
Workflow Diagram

ProtocolFlow Start Start: Reagent Preparation Mix Combine: Ar-Br (1.0eq) + Boronic Acid (1.2eq) + Pd(dppf)Cl2 (0.05eq) Start->Mix Degas Purge: N2/Argon (5 mins) Exclude Oxygen Mix->Degas React Reaction: 90°C in Dioxane/K2CO3(aq) Degas->React Check QC Check (LCMS @ 2hr) Is Ar-Br consumed? React->Check Success Proceed to Workup (3-Cl intact) Check->Success Yes Fail Failure Mode: Protodeboronation Check->Fail No (Boronic acid gone) Correct Action: Add 0.5eq Boronic Acid Reduce Temp Fail->Correct Correct->React Recycle

Figure 2: Experimental decision tree ensuring reaction completion and troubleshooting boronic acid instability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2024). InChI Standards and Resolver Protocols. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 3-Chloroisoquinolin-8-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-Chloroisoquinolin-8-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, safety considerations, and handling protocols for this compound. As a specialized reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is an organoborane compound that serves as a key building block in organic chemistry.[1][2] Its structure, featuring a chloro-substituted isoquinoline core and a boronic acid moiety, makes it a valuable partner in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2096333-80-9[3][4]
Molecular Formula C₉H₇BClNO₂[4]
Molecular Weight 207.42 g/mol [1][3]
Purity >95% - 97%[1][3]
IUPAC Name (3-chloroisoquinolin-8-yl)boronic acid[3]
Canonical SMILES OB(O)C1=CC=CC2=CC(Cl)=NC=C21[3]
InChI Key BGXXCAYEDUMSSL-UHFFFAOYSA-N[3]

While detailed experimental data on the physical properties such as melting point and solubility are not widely published, it is handled as a solid powder.

Hazard Identification and Classification

Based on available data, this compound is classified as harmful.[3] The primary hazards are associated with ingestion and irritation.

  • GHS Pictogram: GHS07: Harmful/Irritant[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • Analogous compounds suggest potential for skin and eye irritation (H315, H319) and respiratory tract irritation (H335).[5][6][7]

It is crucial to note that boronic acids as a class can have other potential hazards, and some boric acid derivatives are associated with reproductive toxicity.[8] Therefore, handling with a high degree of caution is advised.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is essential. The following procedures are based on best practices for handling powdered chemical reagents of this hazard class.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Researcher Enters Lab goggles Wear Safety Goggles with Side-Shields start->goggles Eye Protection gloves Wear Protective Gloves (Nitrile Recommended) goggles->gloves Hand Protection lab_coat Wear a Lab Coat gloves->lab_coat Body Protection respirator Use a Suitable Respirator (If ventilation is inadequate) lab_coat->respirator Respiratory Protection end Proceed with Experiment respirator->end

Caption: Required PPE for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is strongly recommended to avoid inhalation of dust particles.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][9]

Handling Procedures
  • Preparation: Before handling, read and understand this safety guide thoroughly. Ensure all necessary PPE is worn correctly.

  • Dispensing: Avoid creating dust when weighing or transferring the powder.[9] Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[10] Avoid generating dust. Clean the area with a suitable solvent. For larger spills, evacuate the area and follow emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][9][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[10]

First-Aid Measures

In case of accidental exposure, immediate action is critical.

First_Aid_Flowchart cluster_firstaid Emergency First-Aid Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_to_fresh_air wash_skin Take off contaminated clothing. Wash skin with plenty of soap and water. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-aid response to exposure incidents.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5][9] If you feel unwell, call a poison center or doctor.

  • If on Skin: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[5][9]

  • If in Eyes: Rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses. Continue rinsing.

  • If Swallowed: Immediately call a poison center or doctor.[3] Rinse mouth.[9]

Application in Drug Development: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in drug candidates.[2][11]

The boronic acid group participates in a catalytic cycle with a palladium catalyst to couple with an aryl or vinyl halide. The chloro-isoquinoline moiety provides a specific structural motif that can be further functionalized or may be integral to the pharmacological activity of the target molecule.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol. Researchers should adapt this based on the specific substrates and desired outcome.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110°C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Disposal Considerations

All waste materials, including unused product and contaminated containers, must be disposed of in accordance with local, state, and federal regulations.[9] Treat this as hazardous chemical waste.

References

  • PubChem. 3-Chloroisoquinoline. [Link]

  • Wikipedia. Boronic acid. [Link]

Sources

Beyond the Scaffold: Electronic Tuning and Orthogonal Reactivity of 8-Borono-3-chloroisoquinoline

[1]

Introduction & Electronic Architecture

8-borono-3-chloroisoquinoline represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization.[1] Its utility stems from the electronic disparity between the C8-boronic acid (nucleophilic handle) and the C3-chlorine (electrophilic handle), separated by the naphthalene-like isoquinoline core.[1]

Electronic Distribution and Reactivity Frontiers

The isoquinoline ring system is electron-deficient at the pyridine moiety (positions 1 and 3) and relatively electron-rich at the benzene moiety (positions 5–8).[1]

  • The C3-Chlorine Effect (Inductive Withdrawal): The chlorine atom at position 3 exerts a negative inductive effect (-I), further lowering the LUMO energy of the pyridine ring.[1] Unlike 1-chloroisoquinoline, which behaves similarly to an acid chloride due to the adjacent nitrogen, the 3-chloro position is less reactive toward nucleophilic aromatic substitution (

    
    ) but highly suitable for Palladium-catalyzed oxidative addition.[1]
    
  • The C8-Boronic Acid Effect (Amphoteric Modulation): The boronic acid group usually exists in equilibrium between its neutral trigonal planar form (

    
    ) and its anionic tetrahedral form (
    
    
    ) under basic conditions. In the anionic state, it acts as a
    
    
    -donor, activating the carbocycle for transmetallation.[1]
Physical Properties Summary
PropertyValueNote
Formula

MW 207.42 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO, MeOH, DMFLimited in water; soluble in basic aq.[1][2] media
pKa (Boronic) ~8.5 - 9.0 (Estimated)Modulated by isoquinoline ring fusion
LogP 2.22 (Predicted)Lipophilic core

Visualization: Electronic & Reactivity Map

The following diagram illustrates the divergent reactivity channels dictated by the electronic structure of the molecule.

GCore8-borono-3-chloroisoquinoline(Bifunctional Core)C8_SiteC8 Position(Nucleophilic Handle)Core->C8_Site Boronic Acid Activation (Base)C3_SiteC3 Position(Electrophilic Handle)Core->C3_Site C-Cl Bond Activation (Pd)SuzukiSuzuki-Miyaura Coupling(Formation of C-C bonds)C8_Site->Suzuki High Reactivity (First Step)BuchwaldBuchwald-Hartwig / Suzuki(Late-Stage Functionalization)C3_Site->Buchwald Latent Reactivity (Second Step)

Figure 1: Orthogonal reactivity map showing the sequential functionalization logic. The C8 position is activated first under basic conditions, while the C3 position remains inert until targeted catalysis is applied.

Experimental Protocols

Synthesis of the Scaffold (Contextual)

While often purchased, the synthesis typically proceeds via Miyaura Borylation of 3-chloro-8-bromoisoquinoline.[1] Direct C-H borylation of 3-chloroisoquinoline is possible but often suffers from regioselectivity issues (favoring C4 or C5) without specific directing groups.[1]

Protocol: Site-Selective Suzuki Coupling at C8

Objective: To functionalize the C8 position with an aryl halide while preserving the C3-chlorine for subsequent steps. This protocol relies on the higher reactivity of the boronic acid compared to the aryl chloride.

Reagents:

  • Substrate: 8-borono-3-chloroisoquinoline (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with 8-borono-3-chloroisoquinoline (1.0 equiv), the aryl bromide (1.1 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M).

  • Activation: Add the aqueous

    
     solution. The biphasic system helps solubilize the boronate species.[1]
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may induce oxidative addition into the C3-Cl bond, leading to polymerization or homocoupling.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the boronic acid mass (often seen as the boroxine trimer or ester) and the appearance of the coupled product. The C3-Cl peak pattern (3:1 isotopic ratio) should remain intact in the product.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. The product is usually less polar than the boronic acid starting material.[1]

Protocol: Late-Stage Activation of C3-Cl

Objective: Functionalizing the remaining chloride.[1] Note: The C3-Cl bond in isoquinolines is less reactive than standard 2-chloropyridines.[1] It requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1]

Visual Workflow: Sequential Functionalization

WorkflowStartStart:8-borono-3-chloroisoquinolineStep1Step 1: C8 Functionalization(Suzuki Coupling)Start->Step1 Ar-Br, Pd(dppf)Cl2 K2CO3, 80°CIntermediateIntermediate:8-Aryl-3-chloroisoquinolineStep1->IntermediateStep2Step 2: C3 Functionalization(Buchwald-Hartwig Amination)Intermediate->Step2 R-NH2, Pd2(dba)3 XPhos, NaOtBu, 100°CFinalFinal Product:8-Aryl-3-aminoisoquinoline(Kinase Inhibitor Core)Step2->Final

Figure 2: Sequential workflow demonstrating the "C8-first" strategy, utilizing the boronic acid before activating the dormant chloride.

Applications in Drug Discovery[1][3][4]

  • Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP.[1] The C3 position often points toward the solvent-exposed region (hinge binder), while the C8 position directs substituents into the hydrophobic back-pocket.[1]

  • Fluorescent Probes: Isoquinolines are inherently fluorescent.[1] Substitution at C8 with electron-donating aryls can create "Push-Pull" systems with the electron-withdrawing C3-Cl (or C3-CN), tuning the emission wavelength for biological imaging.[1]

  • HCV Inhibitors: Isoquinoline derivatives have been explored as NS3/4A protease inhibitors, where the specific geometry of the 3,8-substitution allows for precise docking into the active site.[1]

References

  • Regioselectivity in Isoquinoline Functionalization: Detailed analysis of halogen reactivity in isoquinoline scaffolds. Journal of the Chemical Society, Perkin Transactions 1.

  • Boronic Acid Physical Properties & Equilibrium: Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

  • Cross-Coupling of Chloroisoquinolines: BenchChem Technical Review: Reactivity of 3-Haloquinolines/Isoquinolines in Pd-Catalyzed Reactions. [1]

  • Synthesis of 3-chloroisoquinoline derivatives: Bartmann, W., et al. (1988).[1][3] Synthesis and Reactions of Isoquinoline Derivatives.

Methodological & Application

Palladium-catalyzed cross-coupling of 3-Chloroisoquinolin-8-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Chloroisoquinolin-8-boronic acid represents a high-value "bifunctional linker" in medicinal chemistry, particularly for kinase inhibitor discovery.[1][2][3] Its utility lies in its orthogonal reactivity : it possesses a nucleophilic handle (8-boronic acid) and an electrophilic handle (3-chloride).[1][2][3]

However, this dual nature presents a critical chemoselectivity challenge.[3] In Palladium-catalyzed Suzuki-Miyaura couplings, the reagent is susceptible to oligomerization (self-coupling) if the catalyst oxidatively adds to the 3-chloro position of one molecule and transmetallates with the 8-boronic acid of another.[1][2][3]

This Application Note provides a validated workflow to:

  • Selectively couple the 8-boronic acid with external aryl halides while preserving the 3-chloride.

  • Subsequently functionalize the retained 3-chloride via Buchwald-Hartwig amination or a second Suzuki coupling.[1][2][3]

Mechanistic Logic: The "Safe Path" Strategy

To achieve high yields, the reaction kinetics must be manipulated to favor Cross-Coupling over Homocoupling.[4]

  • The Threat: The 3-chloro position on the isoquinoline ring is electron-deficient (activated), making it susceptible to oxidative addition (OA) by electron-rich Pd(0) species.[1][2][3]

  • The Solution: Kinetic differentiation.[3] We must use an external electrophile (e.g., Aryl-Bromide) that undergoes OA significantly faster than the internal 3-Chloride.[1][2][3][4] Furthermore, we employ a ligand system that is active enough for Ar-Br but sluggish towards Ar-Cl.[1][2][3][4]

Chemoselectivity Start Reagent: 3-Cl-Isoquinoline-8-B(OH)2 Path_Safe DESIRED PATHWAY Fast OA into Ar-Br Start->Path_Safe Nucleophile Path_Dead OLIGOMERIZATION Slow OA into 3-Cl Start->Path_Dead Acts as Electrophile Partner Partner Electrophile: Ar-Br (Reactive) Partner->Path_Safe Electrophile Cat Catalyst: Pd(dppf)Cl2 Cat->Path_Safe Selects Br > Cl Cat->Path_Dead If Ligand too active (e.g., XPhos) Product Product: 3-Cl-8-(Ar)-Isoquinoline (Cl Intact) Path_Safe->Product Polymer Polymer/Dimer (Waste) Path_Dead->Polymer

Figure 1: Kinetic bifurcation in the coupling of bifunctional halo-boronic acids.[1][2][3] Success depends on the rate of Oxidative Addition (OA) into the external partner (Ar-Br) exceeding that of the internal 3-Cl.[1]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling[1][2][3]

Objective: Couple this compound with an Aryl Bromide (Ar-Br) while retaining the 3-Cl.

Rationale for Conditions:

  • Catalyst: Pd(dppf)Cl2[2][4]·DCM.[2][3] The bidentate ferrocenyl ligand provides a "Goldilocks" electronic environment—active enough for Ar-Br and Ar-I, but sterically bulky and less electron-rich than Buchwald ligands, effectively suppressing insertion into the 3-Cl bond.[1][2][3]

  • Base: K2CO3 or Na2CO3.[2][3] Mild bases prevent base-catalyzed dehalogenation or competitive hydrolysis of the boronic acid (protodeboronation), which is a risk at the sterically crowded 8-position.[3]

  • Solvent: 1,4-Dioxane/Water (4:1).[2][3][4] The aqueous component is critical for the solubility of the inorganic base and the boronic acid activation.[5]

Experimental Procedure:
  • Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, e.g., 1.0 mmol, 207 mg)[1][2][3][4]

    • Aryl Bromide partner (1.1 equiv)[2][4]

    • Potassium Carbonate (K2CO3) (2.5 equiv)[2]

    • Pd(dppf)Cl2[2][4]·DCM (0.03 equiv / 3 mol%)[2]

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Critical Step: Sparge the solvent mixture with Nitrogen or Argon for 10 minutes before addition, or sparge the reaction mixture immediately after addition.[4] Oxygen promotes homocoupling.[2][3]

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2][3] Look for the product mass (M+Ar) and the absence of the dimer mass.

  • Work-up:

    • Cool to room temperature.[2][3][6][7]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[2]

    • Dry organic layer over Na2SO4, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-Cl group reduces polarity compared to the parent isoquinoline, aiding separation.[3]

Protocol 2: Functionalizing the Retained 3-Chloride

Objective: Convert the 3-chloro-8-arylisoquinoline into a final drug candidate via Buchwald-Hartwig Amination.

Rationale for Conditions:

  • Challenge: The 3-position of isoquinoline is deactivated compared to the 1-position. Standard Pd(PPh3)4 will fail.

  • Solution: Use a "Third Generation" Buchwald Precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3).[4] These bulky, electron-rich ligands facilitate oxidative addition into the challenging heteroaryl chloride.[3][4]

Experimental Procedure:
  • Charge Reactor: Add:

    • 3-Chloro-8-arylisoquinoline (Product from Protocol 1) (1.0 equiv)[1][2][3]

    • Primary or Secondary Amine (1.2 equiv)[2]

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Note: Strong base required for amination.[1][2][3][4]

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)[2][4]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 100 °C for 2–6 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts.[2][3] Concentrate and purify.

Comparative Data: Catalyst Selection Guide

The following table summarizes the expected performance of various catalysts for the Step 1 (Boronic Acid) coupling, highlighting the trade-off between activity and selectivity.

Catalyst SystemActivity (Yield)Chemoselectivity (Cl retention)Recommendation
Pd(dppf)Cl2 HighExcellent Primary Choice. Best balance.[1][2][3]
Pd(PPh3)4 ModerateGoodGood alternative, but air-sensitive.[2][3][4]
Pd(OAc)2 + SPhos Very HighPoorAvoid. Likely to react with 3-Cl.[1][2][3]
Pd(OAc)2 + XPhos Very HighVery PoorAvoid. Causes polymerization.[2][3][4]
Pd2(dba)3 + P(tBu)3 HighModerateUse only if Ar-Br is sterically hindered.[1][2][3]

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boron)

The 8-position is sterically crowded (peri-position).[2][3] If the cross-coupling is slow, the boronic acid may hydrolyze to the parent 3-chloroisoquinoline.

  • Fix: Switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry Dioxane. Fluoride activates the boron without requiring water.[3]

Issue: 3-Cl Hydrolysis

If using strong bases (KOH, NaOH) at high temps, the 3-Cl can be displaced by OH.[2][3][4]

  • Fix: Stick to Carbonate (K2CO3) or Phosphate (K3PO4) bases.[2][3][4]

Workflow Visualization

Workflow Step1 STEP 1: Suzuki Coupling Reagent: 3-Cl-Isoq-8-B(OH)2 Partner: Ar-Br Cat: Pd(dppf)Cl2 Check QC Check (LCMS) Is 3-Cl intact? Step1->Check Check->Step1 No (Optimize Temp/Cat) Step2 STEP 2: Functionalization of 3-Cl Partner: R-NH2 (Amination) Cat: BrettPhos Pd G3 Check->Step2 Yes Final FINAL SCAFFOLD 8-Aryl-3-Amino-Isoquinoline Step2->Final

Figure 2: Sequential functionalization workflow converting the bifunctional reagent into a core drug scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[4] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[2]

  • Li, J. J. (2014).[3][4] Name Reactions in Heterocyclic Chemistry II. Wiley.[2][3] (Context on Isoquinoline numbering and reactivity). Link[2][4]

  • Malakhov, V., et al. (2025).[3][4] ChemShuttle Catalog: 8-chloroisoquinolin-4-amine and derivatives. (Reference for commercial availability of similar isoquinoline building blocks). Link

Sources

Application Note: Strategic Protocols for Aryl-Aryl Coupling with Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline boronic acids represent a high-value but notoriously difficult class of nucleophiles in medicinal chemistry. Their utility in drug discovery is often hampered by two specific failure modes: rapid protodeboronation (especially at the C1 position) and catalyst poisoning via nitrogen coordination. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, aqueous Na2CO3) frequently result in low yields (<20%) or complete consumption of starting material to the non-coupled de-borylated arene.

This guide provides three validated protocols designed to bypass these specific failure mechanisms. By utilizing MIDA-boronate slow-release strategies and Buchwald precatalyst systems , researchers can achieve high-yield couplings even with sterically demanding or electronically unstable isoquinoline substrates.

The Technical Challenge: Why Standard Protocols Fail

To successfully couple isoquinoline boronic acids, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

The Protodeboronation Trap

Isoquinoline boronic acids are Lewis acidic. The basic nitrogen atom within the ring (or adjacent bases in solution) can facilitate the hydrolytic cleavage of the C-B bond, replacing the boron moiety with a proton.

  • C1-Position: The C1 position is electronically similar to the 2-position of pyridine. It is exceptionally unstable due to the inductive effect of the adjacent nitrogen, leading to rapid protodeboronation in aqueous base.

  • C3/C4-Positions: More stable but still susceptible to decomposition under prolonged heating.

Catalyst Poisoning

The isoquinoline nitrogen lone pair is a potent ligand. In the absence of bulky ligands on the Palladium center, the substrate itself will coordinate to the metal, displacing the phosphine ligands and shutting down the catalytic cycle (formation of unreactive Pd(Isoquinoline)2Cl2 species).

Mechanistic Visualization

The following diagram illustrates the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

SuzukiMechanism Start Isoquinoline Boronic Acid Boronate Boronate Anion (Active Species) Start->Boronate Activation Poison Pd-N Coordination (Catalyst Death) Start->Poison Direct N-Binding Base Aqueous Base (OH-) Base->Boronate Promotes Product Biaryl Product Boronate->Product Transmetallation (Fast w/ Bulky Ligands) Decomp Protodeboronated Byproduct (Ar-H) Boronate->Decomp Hydrolysis (Fast for C1-Isoquinoline) Pd_Complex Pd(II)-Ar-X Complex Pd_Complex->Product Reductive Elimination

Caption: Figure 1. Kinetic competition in isoquinoline coupling. Success requires Transmetallation (Green) to outcompete Decomposition (Red).

Strategic Optimization: Reagent Selection

Before selecting a protocol, consult the table below to match the reagent class to your specific substrate stability.

VariableRecommendationRationale
Boron Species MIDA Boronate (Preferred for C1)"Slow-release" mechanism keeps free boronic acid concentration low, minimizing decomposition.
Pinacol Ester (Standard)More stable than free acid; suitable for C3/C4 positions.
Catalyst XPhos Pd G3 / G4 Bulky biaryl phosphine prevents N-coordination and accelerates oxidative addition.
Pd(dppf)Cl2 Bidentate ligand resists displacement; good "workhorse" alternative.
Base K3PO4 (Anhydrous) Reduces water concentration to limit protodeboronation.
K2CO3 (Aqueous) Only for MIDA slow-release protocols where water is required for hydrolysis.

Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Unstable C1-isoquinoline substrates or when standard couplings yield only de-borylated material. Mechanism: The MIDA (N-methyliminodiacetic acid) ligand protects the boron. The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Isoquinoline MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv) or Pd(OAc)2/SPhos (1:2 ratio)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA Boronate, and K3PO4.

  • Catalyst Addition: Add XPhos Pd G3. (If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins before adding).

  • Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent: Add the Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C for 2-4 hours.

    • Note: C1-isoquinolines are heat sensitive. Do not exceed 80°C unless necessary.

  • Monitoring: Check LCMS. Look for the disappearance of the MIDA boronate (often distinct retention time) and formation of product.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (avoid acidic wash), dry over Na2SO4, and concentrate.

Protocol B: Anhydrous Coupling (Pinacol Esters)

Best for: C3/C4-isoquinoline boronic esters that are moderately stable but sensitive to hydrolysis. Concept: By excluding water, we prevent the pathway that leads to protodeboronation.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Isoquinoline Boronic Acid Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv)

  • Base: Cs2CO3 or K3PO4 (Fine powder, anhydrous, 3.0 equiv)

  • Solvent: DMF or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel or oven-dry overnight.

  • Solids: Add Aryl Halide, Pinacol Ester, Base, and Catalyst in a glovebox or under rapid Argon flow.

  • Solvent: Add anhydrous DMF.

  • Reaction: Heat to 90-100°C for 4-16 hours.

  • Workup: DMF is difficult to remove. Dilute with Et2O/Water (5:1). Extract the organic layer 3x with Et2O to pull product out of the DMF/Water phase.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific isoquinoline substrate.

DecisionTree Start Select Isoquinoline Boron Species Pos Position of Boron? Start->Pos C1 C1 Position (Highly Unstable) Pos->C1 C3_C4 C3 / C4 Position (Moderately Stable) Pos->C3_C4 MIDA Use Protocol A (MIDA Slow Release) C1->MIDA Mandatory Ester Is it a Pinacol Ester? C3_C4->Ester YesEster Use Protocol B (Anhydrous) Ester->YesEster Yes NoAcid Convert to Ester or MIDA first Ester->NoAcid No (Free Acid)

Caption: Figure 2. Decision matrix for protocol selection based on regiochemistry and boron source.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Start Material Consumed, Mass = M-B(OR)2 Protodeboronation The reaction is too basic or too hot. Switch to Protocol A (MIDA) or lower temperature to 60°C.
No Reaction (SM Remains) Catalyst Poisoning The isoquinoline nitrogen is binding Pd. Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%.
Homocoupling of Aryl Halide Oxidative Coupling Oxygen ingress. Degas solvents more thoroughly (sparge with Ar for 15 mins).[3]
Product stuck on column Acidic Interaction Isoquinolines stick to acidic silica. Pre-treat silica with 1% Et3N in Hexanes or use neutralized silica .

References

  • MIDA Boronate Slow-Release Str

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[4]

  • Buchwald Prec

    • Bruno, N. C., et al. (2013). Improved synthesis of fourth-generation palladium precatalysts for cross-coupling. Chemical Science.[2]

  • Protodeboron

    • Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition.

  • General Heterocycle Coupling Reviews

    • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides with aryl boronic acids.[1] Journal of the American Chemical Society.[4]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Chloroisoquinolin-8-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Revolutionizing Heterocyclic Synthesis with Microwave Irradiation

In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvent systems.[3]

This guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis in reactions involving 3-Chloroisoquinolin-8-boronic acid, a valuable building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic functionalization of this core, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, is of significant interest to researchers in drug discovery.

The Strategic Role of this compound in Suzuki-Miyaura Cross-Coupling

This compound is a bifunctional reagent poised for versatile applications in molecular construction. It possesses two key reactive sites: a nucleophilic boronic acid at the 8-position and an electrophilic chloro group at the 3-position. This unique arrangement allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted isoquinoline derivatives.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

In the context of this guide, we will focus on the microwave-assisted Suzuki-Miyaura coupling of an aryl halide with the boronic acid moiety of this compound. The principles and protocols described herein can be adapted for the subsequent coupling at the 3-chloro position.

Core Principles of Microwave-Assisted Suzuki-Miyaura Coupling

The acceleration of Suzuki-Miyaura reactions under microwave irradiation stems from the efficient heating of the polar reaction mixture, which typically includes a polar solvent, a base, and the palladium catalyst. This rapid and uniform heating leads to a significant increase in the reaction rate. The choice of catalyst, base, and solvent remains critical for a successful transformation. For heteroaryl chlorides, which can be challenging substrates, specialized palladium catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[2][7]

Experimental Protocols

Safety Precautions
  • Microwave Reactor: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[8]

  • Pressure and Temperature Monitoring: Always use sealed reaction vessels rated for the temperatures and pressures that will be generated. Ensure the microwave reactor is equipped with accurate temperature and pressure sensors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Handling of Reagents: this compound and other boronic acids should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Palladium catalysts are toxic and should be handled with care.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (temperature, time, and catalyst loading) may be necessary for specific substrates.

Reaction Scheme:

G reactant1 This compound reagents Pd Catalyst Base, Solvent Microwave, Heat reactant1->reagents reactant2 Ar-Br reactant2->reagents product 8-Aryl-3-chloroisoquinoline reagents->product

A schematic of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound207.420.51.0
Aryl Bromide (Ar-Br)Varies0.61.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0250.05
Sodium Carbonate (Na₂CO₃)105.991.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Instrumentation:

  • A dedicated single-mode microwave reactor for organic synthesis.

  • 10 mL microwave reaction vial with a magnetic stir bar.

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add this compound (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv.) to the vial.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120°C for 15 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-3-chloroisoquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride

This protocol provides a starting point for the more challenging coupling of this compound with a heteroaryl chloride, which often requires a more active catalyst system.

Reaction Scheme Workflow:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound, heteroaryl chloride, and base to microwave vial prep2 Add solvent and Pd catalyst prep1->prep2 prep3 Seal vial and place in microwave reactor prep2->prep3 react Irradiate at specified temperature and time prep3->react Start Reaction workup1 Cool and quench reaction react->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography workup2->workup3

Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound207.420.51.0
Heteroaryl ChlorideVaries0.551.1
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.0150.03
Cesium Carbonate (Cs₂CO₃)325.821.53.0
Acetonitrile (MeCN)-3 mL-
Water-1 mL-

Step-by-Step Procedure:

  • In a 10 mL microwave vial, combine this compound (0.5 mmol, 1.0 equiv.), the heteroaryl chloride (0.55 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.).

  • Add the PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol, 0.03 equiv.).

  • Add acetonitrile (3 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140°C for 20 minutes.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature/time, or inappropriate base/solvent.Screen different palladium catalysts (e.g., Pd(OAc)₂ with a phosphine ligand), increase the temperature in 10°C increments, extend the reaction time, or try a different base (e.g., K₃PO₄).
Decomposition of Starting Material Temperature is too high, or the reaction time is too long.Reduce the reaction temperature and/or time. For sensitive substrates, consider using a boronic ester instead of the boronic acid.
Formation of Homocoupled Byproducts Presence of oxygen, or issues with the catalyst.Degas the solvent mixture before adding the catalyst. Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently.
Poor Reproducibility Inconsistent heating in the microwave reactor, or variations in reagent quality.Ensure proper stirring and positioning of the reaction vial in the microwave cavity. Use high-purity reagents and solvents.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating the synthesis of complex molecules derived from this compound. The protocols provided herein serve as a robust starting point for researchers looking to leverage the speed and efficiency of MAOS in their synthetic endeavors. By understanding the fundamental principles and carefully optimizing reaction conditions, scientists can significantly enhance their productivity in the synthesis of novel isoquinoline-based compounds for a wide range of applications.

References

  • Besson, T., & Chosson, E. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry, 2, 15.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433.
  • Chakravarthy, A. K., et al. (2010). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 22(1), 119-124.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Kaźmierczak-Barańska, J., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5897.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • MedChemExpress. (n.d.). 3-Chlorophenyl boronic acid SDS.
  • MDPI. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10456-10471.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
  • PMC. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12137-12150.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440.
  • Fluorochem. (n.d.). This compound (CAS 2096333-80-9).
  • BLD Pharm. (n.d.). 2096333-80-9|(3-Chloroisoquinolin-8-yl)boronic acid.
  • CymitQuimica. (n.d.). This compound.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BASF. (2024). Safety data sheet.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
  • JMPAS. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468.
  • IJSRP. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
  • Digital CSIC. (n.d.). Microwave-assisted synthesis of C-8 aryl and heteroaryl inosines and determination of their inhibitory activities against Plasmodium falciparum Purine Nucleoside Phosphorylase. Retrieved from a relevant institutional repository.
  • Arkivoc. (2010).
  • ResearchGate. (n.d.). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.
  • Ovidius University Annals of Chemistry. (2025). Microwave assisted synthesis and evaluation of antimalarial potencies of some 8-quinolin. Ovidius University Annals of Chemistry.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.

Sources

Scalable Synthesis of 3-Chloroisoquinolin-8-boronic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Chloroisoquinolin-8-boronic Acid Derivatives in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The unique electronic and steric properties of this bicyclic system make it an attractive framework for the design of novel therapeutic agents. Within this class of compounds, this compound and its derivatives have emerged as particularly valuable building blocks in medicinal chemistry. The presence of a chlorine atom at the 3-position and a boronic acid moiety at the 8-position provides orthogonal handles for further chemical elaboration, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. These derivatives are key intermediates in the synthesis of a range of targeted therapies, including kinase inhibitors and other signaling pathway modulators. The development of robust and scalable synthetic methods for these vital building blocks is therefore a critical endeavor for accelerating drug discovery programs.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust, scalable, and adaptable to a variety of substituted analogs, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and optimize these processes.

Strategic Approach to Scalable Synthesis

A retrosynthetic analysis of this compound suggests that a convergent and scalable approach would involve the late-stage introduction of the boronic acid functionality. The most logical and industrially viable strategy is the palladium-catalyzed Miyaura borylation of a pre-functionalized 8-halo-3-chloroisoquinoline precursor. This approach offers several advantages:

  • Commercial Availability of Starting Materials: The synthesis can commence from readily available and cost-effective starting materials.

  • Robust and Well-Established Chemistry: The Miyaura borylation is a highly reliable and well-understood cross-coupling reaction with a broad substrate scope and functional group tolerance.

  • Scalability: The reaction conditions for Miyaura borylation are generally amenable to large-scale production with consistent yields and purity profiles.

Our proposed synthetic strategy is a two-stage process, as illustrated in the workflow diagram below. The first stage focuses on the scalable synthesis of the key intermediate, 8-bromo-3-chloroisoquinoline. The second stage details the optimized Miyaura borylation protocol to furnish the desired this compound.

Synthetic Workflow cluster_0 Stage 1: Synthesis of 8-Bromo-3-chloroisoquinoline cluster_1 Stage 2: Miyaura Borylation Isoquinoline Isoquinoline Isoquinoline N-oxide Isoquinoline N-oxide Isoquinoline->Isoquinoline N-oxide m-CPBA 3-Chloroisoquinoline 3-Chloroisoquinoline Isoquinoline N-oxide->3-Chloroisoquinoline POCl3 8-Bromo-3-chloroisoquinoline 8-Bromo-3-chloroisoquinoline 3-Chloroisoquinoline->8-Bromo-3-chloroisoquinoline NBS, H2SO4 This compound pinacol ester This compound pinacol ester 8-Bromo-3-chloroisoquinoline->this compound pinacol ester B2pin2, Pd catalyst, Base This compound This compound This compound pinacol ester->this compound Hydrolysis Final Product Final Product This compound->Final Product Target Compound Start Commercially Available Isoquinoline Start->Isoquinoline

Caption: Proposed scalable synthetic workflow for this compound.

Stage 1: Scalable Synthesis of 8-Bromo-3-chloroisoquinoline

The synthesis of the key 8-bromo-3-chloroisoquinoline intermediate is a multi-step process that begins with commercially available isoquinoline. Each step has been optimized for scalability and high yield.

Protocol 1.1: Synthesis of Isoquinoline N-oxide

Principle: The nitrogen atom of the isoquinoline ring is oxidized to the corresponding N-oxide using a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA). This N-oxidation activates the heterocyclic ring for subsequent electrophilic substitution and also facilitates the introduction of the chloro group at the 3-position.

Materials:

  • Isoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (1.0 eq) in dichloromethane (10 mL per gram of isoquinoline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford isoquinoline N-oxide as a solid. The product is typically of sufficient purity for the next step.

Expected Yield: >95%

Protocol 1.2: Synthesis of 3-Chloroisoquinoline

Principle: The isoquinoline N-oxide is treated with phosphorus oxychloride (POCl₃), which acts as both a chlorinating and a dehydrating agent. This reaction proceeds via a rearrangement mechanism to introduce a chlorine atom at the 3-position of the isoquinoline ring.

Materials:

  • Isoquinoline N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend isoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (5 mL per gram of N-oxide).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred suspension.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the cautious addition of a saturated aqueous sodium bicarbonate solution to neutralize the excess POCl₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-chloroisoquinoline.

Expected Yield: 70-85%

Protocol 1.3: Synthesis of 8-Bromo-3-chloroisoquinoline

Principle: The 8-position of the isoquinoline ring is susceptible to electrophilic bromination under strongly acidic conditions. The use of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid provides a regioselective method for the synthesis of the desired 8-bromo-3-chloroisoquinoline. A patent describing the synthesis of 5- or 8-bromoisoquinoline derivatives suggests this approach is viable for large-scale production.[1]

Materials:

  • 3-Chloroisoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Ammonium hydroxide solution (25%)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • In a round-bottom flask, carefully add 3-chloroisoquinoline (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C.

  • Cool the resulting solution to -10 °C in a low-temperature bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the internal temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the acidic solution to pH 8-9 by the slow addition of a 25% aqueous ammonium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford 8-bromo-3-chloroisoquinoline.

Expected Yield: 60-75%

Stage 2: Miyaura Borylation for the Synthesis of this compound

With the key intermediate, 8-bromo-3-chloroisoquinoline, in hand, the final step is the introduction of the boronic acid moiety at the 8-position via a palladium-catalyzed Miyaura borylation reaction. This reaction is known for its high functional group tolerance and scalability.[2][3]

Miyaura Borylation Reactants 8-Bromo-3-chloroisoquinoline Bis(pinacolato)diboron (B2pin2) Reaction Miyaura Borylation Reactants->Reaction CatalystSystem Palladium Catalyst (e.g., Pd(dppf)Cl2) Ligand (dppf) CatalystSystem->Reaction Base Potassium Acetate (KOAc) Base->Reaction Solvent Dioxane or Toluene Solvent->Reaction Intermediate This compound pinacol ester Reaction->Intermediate Hydrolysis Acidic Workup Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key components and steps of the Miyaura borylation reaction.

Protocol 2.1: Synthesis of this compound pinacol ester

Principle: The carbon-bromine bond at the 8-position of the isoquinoline ring undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to form the C-B bond, yielding the boronate ester.

Materials:

  • 8-Bromo-3-chloroisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add 8-bromo-3-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (10 mL per gram of the bromo-compound) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pinacol ester as a solid.

Expected Yield: 75-90%

Protocol 2.2: Hydrolysis to this compound

Principle: The pinacol ester is hydrolyzed under acidic conditions to yield the final boronic acid. This step is typically high-yielding and the product often precipitates from the reaction mixture.

Materials:

  • This compound pinacol ester

  • Acetone

  • Hydrochloric acid (2 M aqueous solution)

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the this compound pinacol ester (1.0 eq) in acetone (10 mL per gram of ester).

  • Add 2 M aqueous hydrochloric acid (5 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

  • A white precipitate of the boronic acid should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold acetone.

  • Dry the product under vacuum to a constant weight.

Expected Yield: >90%

Data Summary

CompoundMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (indicative shifts)
Isoquinoline N-oxide145.16White to off-white solidδ 8.5-9.0 (m, 2H), 7.5-8.0 (m, 5H)
3-Chloroisoquinoline163.60White to pale yellow solidδ 8.2-8.5 (m, 2H), 7.5-7.9 (m, 4H)
8-Bromo-3-chloroisoquinoline242.49Pale yellow solidδ 8.3-8.6 (m, 2H), 7.6-8.0 (m, 3H)
This compound pinacol ester289.58White solidδ 8.4-8.7 (m, 2H), 7.7-8.1 (m, 3H), 1.3-1.5 (s, 12H)
This compound207.42White to off-white solidδ 8.5-8.8 (m, 2H), 7.8-8.2 (m, 3H), 8.0-8.5 (br s, 2H, B(OH)₂)

Troubleshooting and Key Considerations

  • Incomplete N-oxidation: Ensure the m-CPBA is fresh and of high purity. If the reaction stalls, an additional portion of m-CPBA can be added.

  • Low yield in chlorination: The use of anhydrous solvent is crucial. Ensure the isoquinoline N-oxide is dry before use. Overheating can lead to decomposition.

  • Poor regioselectivity in bromination: Maintaining a low temperature is critical to favor bromination at the 8-position.

  • Inefficient Miyaura borylation: The palladium catalyst and ligand are air-sensitive; ensure the reaction is set up under an inert atmosphere. The potassium acetate should be anhydrous. If the reaction is sluggish, a different phosphine ligand or a higher catalyst loading may be necessary.

  • Difficulty in hydrolyzing the pinacol ester: If the hydrolysis is slow, gentle heating (40-50 °C) can be applied, or a stronger acid can be used.

Conclusion

The synthetic routes detailed in this guide provide a robust and scalable platform for the production of this compound and its derivatives. By following these protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently access these valuable building blocks for their discovery programs. The presented methods prioritize safety, scalability, and reproducibility, which are essential for the successful transition from laboratory-scale synthesis to larger-scale production.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(15), 6394–6400.
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Sources

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 3-Chloroisoquinolin-8-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #ISOQ-8B-SUZUKI Subject: Optimization of Yield for Suzuki-Miyaura Coupling of 3-Chloroisoquinolin-8-boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Race Against Time"

Coupling This compound is a high-difficulty transformation. You are likely experiencing low yields due to two competing failure modes that are intrinsic to this substrate's topology:

  • Rapid Protodeboronation: The C8 position is sterically crowded (peri-position) and electronically destabilized by the adjacent nitrogen-containing ring. In aqueous base, this boronic acid hydrolyzes to 3-chloroisoquinoline faster than it transmetallates.

  • Catalyst Poisoning: The isoquinoline nitrogen is a competent ligand that can bind to Palladium, displacing labile phosphines and arresting the catalytic cycle.

The Solution: You must accelerate the oxidative addition and transmetallation steps to outcompete the decomposition pathways. This requires a shift from "Standard Suzuki" conditions (Pd(PPh3)4/Na2CO3) to Precatalyst/Bulky Ligand systems.

Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint your specific failure mode.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS) Product Desired Product Detected? Start->Product Byproduct Major Peak: 3-Chloroisoquinoline (M-B(OH)2) Product->Byproduct No Yield Acceptable? Yield Acceptable? Product->Yield Acceptable? Yes SM_Remain Starting Material Remains Unchanged? Byproduct->SM_Remain No Issue: Protodeboronation Issue: Protodeboronation Byproduct->Issue: Protodeboronation Yes (Mass = SM - 79) Homocouple Dimer Detected (Self-Coupling)? SM_Remain->Homocouple No Issue: Catalyst Poisoning Issue: Catalyst Poisoning SM_Remain->Issue: Catalyst Poisoning Yes Issue: Competitive Electrophile Issue: Competitive Electrophile Homocouple->Issue: Competitive Electrophile Yes Yield Acceptable?->Byproduct No Optimize Workup Optimize Workup Yield Acceptable?->Optimize Workup Yes

Figure 1: Diagnostic logic for identifying the root cause of yield loss in isoquinoline couplings.

Troubleshooting Modules

Issue A: Rapid Protodeboronation (The "Disappearing Nucleophile")

Symptom: The boronic acid is consumed, but the product yield is low. LCMS shows a large peak corresponding to 3-chloroisoquinoline (hydrolyzed starting material).

Mechanistic Insight: Heteroaryl boronic acids, particularly those with nitrogen at the 2-position (or 8-position in isoquinoline), form zwitterionic intermediates in aqueous base that are highly susceptible to hydrolysis. High temperatures (>80°C) and strong bases (hydroxides, carbonates) accelerate this decomposition.

Corrective Actions:

  • Switch Base: Replace Na2CO3 or K2CO3 with K3PO4 (Potassium Phosphate Tribasic) . The buffering capacity of phosphate helps maintain a pH that favors transmetallation over hydrolysis.

  • Lower Temperature: Run the reaction at 40°C or Room Temperature .

  • Active Catalyst: You cannot rely on in-situ catalyst generation. Use a Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) to ensure immediate catalytic activity upon mixing.

Issue B: Catalyst Poisoning (The "Stalled Reaction")

Symptom: Starting material (both halide and boronic acid) remains unreacted despite heating.

Mechanistic Insight: The nitrogen atom in the isoquinoline ring is a Lewis base. If you use simple ligands (PPh3) or low ligand-to-metal ratios, the isoquinoline N will bind to the Pd(II) center, forming an inactive "off-cycle" complex.

Corrective Actions:

  • Ligand Selection: Use XPhos or SPhos . These biaryl phosphine ligands are extremely bulky. They create a "roof" over the Palladium center that sterically prevents the isoquinoline nitrogen from coordinating, while still allowing the oxidative addition of the aryl halide.

  • Catalyst Loading: Increase loading to 2-5 mol%.

Issue C: Chemoselectivity (Self-Coupling)

Symptom: Formation of dimers where the 3-Cl of the starting material has reacted with the 8-B of another molecule.

Mechanistic Insight: The 3-chloro position is electron-deficient and can act as an electrophile. If your coupling partner (Ar-X) is an Aryl Chloride, the catalyst may not distinguish between the two.

Corrective Actions:

  • Electrophile Hierarchy: Ensure your coupling partner is an Aryl Bromide or Aryl Iodide . Pd(0) undergoes oxidative addition to Ar-Br/I much faster than to the electron-deficient Ar-Cl at the 3-position.

The "Gold Standard" Protocol

This protocol is optimized to minimize protodeboronation while preventing catalyst poisoning.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2 - 4 mol%)

  • Base: K3PO4 (0.5 M aqueous solution, degassed)[2][3]

  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Charge Solids: In a vial, combine the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (Concentration ~0.1 M to 0.2 M).

  • Base Addition: Add degassed 0.5 M K3PO4 (2.0 equiv).

    • Note: The ratio of Organic Solvent : Water should be roughly 4:1 to 10:1.

  • Reaction: Stir vigorously at 40°C . Monitor by LCMS at 30 minutes.

    • Why? XPhos Pd G3 activates rapidly. Most reactions are complete within 1-2 hours. Long reaction times only favor deboronation.

Data Comparison: Standard vs. Optimized

ParameterStandard ConditionsOptimized Conditions
Catalyst Pd(PPh3)4XPhos Pd G3
Base Na2CO3 (aq)K3PO4 (aq)
Temp 80 - 100°C25 - 40°C
Time 12 - 24 Hours0.5 - 2 Hours
Primary Failure Protodeboronation (Hydrolysis)N/A
Typical Yield < 20%> 85%

Advanced Strategy: The "Slow Release" Method

If the boronic acid is too unstable even for the optimized protocol above, you must switch to a MIDA Boronate or Pinacol Ester .

The MIDA Solution: Convert your this compound into a MIDA (N-methyliminodiacetic acid) boronate.

  • Mechanism: The MIDA boronate is stable to hydrolysis. Under the reaction conditions (aqueous base), it slowly hydrolyzes to release the free boronic acid at the same rate that the catalyst consumes it. This keeps the standing concentration of free boronic acid low, minimizing decomposition.

MIDA_Mechanism MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Transient Species) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting) Product Coupled Product FreeAcid->Product Fast Pd Coupling (XPhos Pd G3) Decomp Decomposition FreeAcid->Decomp Slower than Coupling

Figure 2: Kinetic advantage of MIDA boronates in preventing decomposition.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous conditions to stop deboronation? A: Yes. If the aqueous K3PO4 method fails, switch to CsF (2 equiv) in anhydrous Dioxane or Toluene at 80°C. However, solubility of the isoquinoline boronic acid can be an issue in purely organic solvents.

Q: Why not use Pd(dppf)Cl2? It works for my other couplings. A: Pd(dppf)Cl2 is robust but often too slow for unstable boronic acids. It requires higher temperatures (80°C+) to activate, by which time your 8-boronic acid may have already hydrolyzed. The Buchwald G3/G4 series activates at room temperature.

Q: My product is contaminated with 3-chloroisoquinoline. How do I remove it? A: This is the deboronated byproduct. It is difficult to separate by chromatography as it often co-elutes with the product.

  • Tip: If you used the boronic acid in excess, the byproduct will be abundant. Try using the Aryl Halide in excess (1.2 equiv) and the Boronic Acid as the limiting reagent (1.0 equiv) to ensure full consumption of the unstable species.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society.[4]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society.[4]

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[4]

Sources

Solvent selection for 3-Chloroisoquinolin-8-boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Guide & Troubleshooting Portal

Reagent ID: 3-Chloroisoquinolin-8-boronic acid Primary Application: Suzuki-Miyaura Cross-Coupling Critical Molecular Feature: Peri-nitrogen proximity (Position 8) & Zwitterionic potential.

Introduction: The "8-Position" Challenge

You are likely working with this reagent to scaffold a drug candidate, utilizing the 3-chloro position as a handle for subsequent functionalization (


 or secondary coupling). However, the 8-boronic acid moiety presents a unique "Triad of Instability" that often leads to low yields:
  • Protodeboronation: The electron-deficient isoquinoline ring accelerates hydrolytic cleavage of the C-B bond.

  • Catalyst Sequestration: The isoquinoline nitrogen (N2) can coordinate to Palladium, poisoning the active catalytic cycle.

  • Solubility Paradox: As a zwitterionic species, it is often insoluble in the very non-polar solvents that prevent deboronation.

This guide provides the solvent architectures and protocols required to overcome these specific failure modes.

Module 1: Critical Solubility & Stability

The Core Problem: this compound exists in an equilibrium between its free acid, boroxine (anhydride) trimer, and a zwitterionic species. Standard solvents like pure DCM or pure Water often fail.

Solvent System Selection Matrix
Solvent SystemRoleSuitabilityNotes
1,4-Dioxane / Water (4:1) Standard ⭐⭐⭐Best starting point. Good solubility for both lipophilic halides and polar boronic acids.
THF / Water (10:1) Alternative ⭐⭐Use if Dioxane forms peroxides or complicates workup. Lower boiling point limits reaction temp to 65°C.
Toluene / n-Butanol (4:1) Stabilizing ⭐⭐⭐⭐Recommended for unstable substrates. The alcohol mimics water for boronic activation but suppresses protodeboronation.
DMF or DMA Risky High solubility, but high boiling point promotes thermal decomposition (deboronation) of this specific reagent.
Visualizing the Solubility/Stability Trade-off

SolventLogic Start Solvent Selection Check1 Is Protodeboronation Observed? Start->Check1 PathA NO: Standard Protocol Check1->PathA Stable PathB YES: Stabilization Req. Check1->PathB Unstable (Yield <30%) PathC Solubility Issue? Check1->PathC Precipitate forms SolvA 1,4-Dioxane / H2O (4:1) Temp: 80-90°C PathA->SolvA SolvB Toluene / n-Butanol (4:1) Anhydrous Base (K3PO4) PathB->SolvB SolvC Add Co-solvent: MeOH or EtOH (10% v/v) PathC->SolvC

Figure 1: Decision tree for solvent selection based on observed failure modes.

Module 2: Suzuki-Miyaura Optimization

For this compound, the standard "textbook" Suzuki conditions often result in <40% yield due to the competitive protodeboronation at the 8-position.

Protocol A: The "High-Stability" Method (Recommended)

Use this when the boronic acid is prone to hydrolysis or the coupling partner is expensive.

  • Solvent: Toluene : n-Butanol (4:1 ratio). Total volume: 10 mL per mmol.

  • Base:

    
     (3.0 equiv). Note: Use tribasic phosphate; carbonate bases are often too basic and accelerate deboronation.
    
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) or SPhos  (4 mol%).
    
    • Why? These bulky, electron-rich ligands protect the Pd center from coordination by the isoquinoline nitrogen.

  • Temperature: 80°C - 90°C.

  • Procedure:

    • Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst.[1]

    • Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling.

    • Add degassed solvent.[2][3]

    • Heat to temperature. Monitor by LCMS every 2 hours.

Protocol B: The "Green/Standard" Method

Use for initial screening or if the coupling partner is highly soluble in ethers.

  • Solvent: 2-MeTHF / Water (5:1).

  • Base:

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Temperature: 70°C.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see the starting halide, but the boronic acid is gone. What happened?

Diagnosis: Protodeboronation.[2][3][4][5] The C-B bond cleaved, replacing the boronic acid with a hydrogen (forming 3-chloroisoquinoline). Fix:

  • Switch Base: Move from

    
     or 
    
    
    
    to
    
    
    or
    
    
    .
  • Reduce Water: Switch to the Toluene/n-Butanol system (Protocol A).

  • Concentration: Increase the concentration of the reaction (0.2 M to 0.5 M) to favor the bimolecular coupling over the unimolecular hydrolysis.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning. The isoquinoline nitrogen is coordinating to the Palladium, shutting down the cycle. Fix:

  • Ligand Switch: Use XPhos or SPhos .[3] These ligands are bulky enough to prevent the nitrogen from binding to the Pd center.

  • Scavenger: Add 10-20 mol% of a weak Lewis acid (like

    
    , though risky with Suzuki) or simply ensure your catalyst loading is slightly higher (5-7 mol%) to saturate the "poisoning" sites.
    
Q3: My product is stuck on the silica column during purification.

Diagnosis: Isoquinolines are basic and stick to acidic silica gel. Residual boronic acid contaminants can also streak. Fix:

  • Mobile Phase: Add 1% Triethylamine (TEA) to your DCM/MeOH eluent to neutralize the silica.

  • Workup: Wash the organic layer with 1M Sorbitol or Mannitol solution before drying. This complexes unreacted boronic acid into a water-soluble ester, removing it from your organic phase.

Mechanistic Insight: The Failure Mode

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive Transmetallation and the destructive Protodeboronation.

Mechanism BoronicAcid 3-Chloroisoquinolin- 8-boronic acid Boronate Boronate Anion (Reactive Species) BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate PdCycle Pd(II)-Ar Complex (Catalytic Cycle) Boronate->PdCycle Transmetallation (Fast in Dioxane) Hydrolysis Protodeboronation (Ar-H + B(OH)3) Boronate->Hydrolysis H2O Attack (Accelerated by e- poor ring) Product Coupled Product (Success) PdCycle->Product Reductive Elim.

Figure 2: The kinetic competition. High water content and electron-poor rings favor the red path (Hydrolysis).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Overcoming steric hindrance in 8-substituted isoquinoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Peri-Position Steric Hindrance (C8) Assigned Specialist: Senior Application Scientist, Catalysis Division

The Core Challenge: The "Peri-Effect"

Welcome to the technical support center. If you are here, you are likely experiencing low conversion or catalyst decomposition when attempting to couple at the 8-position of an isoquinoline core.

The Physical Problem: The 8-position of isoquinoline is unique due to peri-strain . Unlike the 5, 6, or 7 positions, C8 is spatially proximate to the C1-H (or C1-substituent).

  • Geometry: The C1 and C8 positions are parallel (1,8-naphthalene-like interaction).

  • Consequence: During the Oxidative Addition step of the catalytic cycle, the Palladium center must squeeze into this hindered pocket. Standard ligands (like

    
     or dppf) often fail because they lack the necessary bulk to force the metal into this gap or the electron density to stabilize the resulting crowded complex.
    

Knowledge Base & Troubleshooting (Q&A)

Ticket #001: "My Suzuki coupling of 8-chloroisoquinoline stalls at <20% conversion."

Diagnosis: Incomplete Oxidative Addition. The C8-Cl bond is strong, and the peri-hydrogen at C1 blocks the Pd(0) approach. The catalyst is likely decomposing (plating out as Pd black) before it can insert into the C-Cl bond.

Corrective Action:

  • Switch to Pre-Catalysts: Stop using

    
     + Ligand. The induction period required to reduce Pd(II) to Pd(0) allows the unstable active species to aggregate.
    
    • Recommendation: Use XPhos Pd G3 or Pd-PEPPSI-IPent . These generate the active mono-ligated Pd(0) species immediately upon heating.

  • Ligand Selection: You need a ligand that is bulky (to promote reductive elimination later) but flexible enough to allow oxidative addition.

    • Solution:XPhos or SPhos . The biaryl backbone allows the palladium to "swing" away from the steric bulk during the approach.

Ticket #002: "I see significant de-halogenation (protodehalogenation) instead of coupling."

Diagnosis:


-Hydride Elimination or Solvent Interference.
In sterically crowded systems, if Transmetallation is slow (due to the bulk), the Pd-Ar intermediate waits too long. If your solvent or base acts as a hydride source (e.g., isopropanol, ethanol), the Pd species will grab a hydride and eliminate, replacing your halogen with a hydrogen.

Corrective Action:

  • Solvent Swap: Move to strictly anhydrous, non-protic solvents.

    • Primary:1,4-Dioxane (high boiling point, coordinates to stabilize Pd).

    • Secondary:Toluene (if solubility permits).[1]

  • Base Modification: Avoid alkoxide bases (like NaOEt) which can undergo

    
    -hydride elimination.
    
    • Recommendation: Use

      
        (anhydrous) or 
      
      
      
      .
Ticket #003: "Buchwald-Hartwig Amination fails; the amine won't couple at C8."

Diagnosis: Reductive Elimination Bottleneck. Forming a C-N bond at a peri-position is thermodynamically difficult because the resulting product is even more crowded than the starting material.

Corrective Action:

  • Ligand Upgrade: Switch to BrettPhos or tBuBrettPhos . These ligands are specifically engineered for amination of hindered halides. They have a massive "bite" that forces the Pd center to eject the product (Reductive Elimination) to relieve strain.

  • Temperature: These reactions often require 100–110 °C . Do not run at 80 °C; the energy barrier for the final step is too high.

Decision Matrix: Ligand & Catalyst Selection

The following logic flow guides you to the correct catalytic system based on your specific coupling partner.

LigandSelection Start START: 8-Halo-Isoquinoline Coupling ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Negishi Negishi (C-C Bond / Alkyl) ReactionType->Negishi StericCheck Is the Boronic Acid Hindered? Suzuki->StericCheck AmineType Amine Type Buchwald->AmineType Pepssi Use: Pd-PEPPSI-IPent (High Stability) Negishi->Pepssi SPhos Use: SPhos Pd G3 (General Purpose) StericCheck->SPhos No (Ph-B(OH)2) XPhos Use: XPhos Pd G3 (Max Steric Bulk) StericCheck->XPhos Yes (Ortho-subst) Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use: BrettPhos Pd G3 Primary->BrettPhos RuPhos Use: RuPhos Pd G3 Secondary->RuPhos

Figure 1: Decision tree for selecting the optimal precatalyst/ligand system for hindered C8-isoquinoline couplings.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 8-Chloroisoquinoline

Optimized for sterically hindered substrates.

ComponentReagentEquivalentsNotes
Substrate 8-Chloroisoquinoline1.0 equivLimiting reagent
Coupling Partner Aryl Boronic Acid1.5 equivExcess helps drive kinetics
Catalyst XPhos Pd G3 2–4 mol%Do not use in situ generation if possible
Base

(0.5 M aq)
3.0 equivDegas water before mixing
Solvent 1,4-Dioxane0.2 MAnhydrous, degassed

Step-by-Step:

  • Charge Solids: In a glovebox or under Argon flow, add 8-chloroisoquinoline, aryl boronic acid, and XPhos Pd G3 to a microwave vial.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Add Liquids: Add anhydrous 1,4-Dioxane via syringe. Add degassed aqueous

    
    .
    
  • Reaction: Heat to 100 °C for 12–18 hours. (Or microwave at 120 °C for 1 hour).

    • Tech Note: If the mixture turns black immediately, your system had oxygen. It should remain dark red/brown.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: C-H Activation (Direct C8 Functionalization)

Alternative route if halogenated starting material is unavailable. Uses Iridium to target the peri-position.

ComponentReagentEquivalentsRole
Substrate Isoquinoline N-oxide1.0 equivN-oxide acts as Directing Group (DG)
Coupling Partner Aryl Boronic Acid2.0 equiv
Catalyst

2.5 mol%Targets C8 via chelation
Additive

10 mol%Halide scavenger to activate Ir
Solvent Chlorobenzene0.1 MHigh temp stability

Mechanism Note: The N-oxide oxygen coordinates to the Iridium, forming a 5-membered metallacycle that places the metal exactly at C8. Pd-catalysis usually favors C1 due to acidity; Ir-catalysis favors C8 due to geometry.

Mechanistic Insight: Why "Cocktail" Conditions Matter

Understanding the failure mode allows you to fix it. The diagram below illustrates the "Peri-Clash" during the catalytic cycle.

PeriMechanism Substrate 8-Halo-Isoquinoline (Peri-H at C1 blocks C8) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd High Barrier Ligand Bulky Ligand (XPhos/BrettPhos) Pd0 Pd(0) Species Ligand->Pd0 Pd0->OxAdd Complex Pd(II)-Ar-X (Crowded Intermediate) OxAdd->Complex Requires Heat SideRxn Protodehalogenation (If Transmetallation is slow) Complex->SideRxn If Base/Solvent has Hydride Product 8-Substituted Isoquinoline Complex->Product Reductive Elimination

Figure 2: The kinetic bottleneck occurs at Oxidative Addition due to the C1-H/C8-X clash. Bulky ligands facilitate this by stabilizing the unsaturated Pd species.

References

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Source: Organic Letters (2015).[2] Relevance: Defines the use of Ir(III) for exclusive C8 selectivity vs Pd(II) for C4. URL:[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis (2014). Relevance: Explains the electronic and steric factors governing C8 activation using N-oxide directing groups. URL:[Link]

  • Buchwald-Hartwig Amination: Ligand Design Strategy. Source: Chemical Reviews (2016) / Wikipedia Summary. Relevance: Establishes BrettPhos and XPhos as the standard for hindered substrates. URL:[Link][1]

  • Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling. Source: Organic Letters (2011).[3] Relevance: Provides protocols for coupling on the isoquinoline scaffold using phosphine ligands. URL:[Link]

Sources

Stability of 3-Chloroisoquinolin-8-boronic acid in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Resource . It assumes the user is familiar with basic organic synthesis but requires specific mechanistic insight into the instability of 3-Chloroisoquinolin-8-boronic acid .

Topic: Stability & Optimization of this compound (CAS: 2096333-80-9) Ticket Priority: High (Reagent Instability)

Executive Technical Summary

This compound presents a "perfect storm" of reactivity challenges in basic media. The molecule features an electron-deficient heterocyclic core (isoquinoline) and an electron-withdrawing substituent (-Cl) at the C3 position.

These structural features dramatically increase the Lewis acidity of the boron center, accelerating protodeboronation (hydrolysis of the C-B bond) by orders of magnitude compared to simple phenylboronic acids. Furthermore, the C3-chloro position is activated for Nucleophilic Aromatic Substitution (


) , creating a secondary failure mode if strong nucleophilic bases (e.g., hydroxides, alkoxides) are employed.

Success relies on kinetic control: You must execute the desired cross-coupling (e.g., Suzuki-Miyaura) faster than the rate of hydrolytic decomposition.

Critical Failure Modes (Root Cause Analysis)

Failure Mode A: Base-Catalyzed Protodeboronation

This is the most common cause of "low yield" or "missing starting material." In basic conditions, the boronic acid forms a boronate anion. In electron-deficient systems like isoquinolines, the C-B bond in this anion is weakened, facilitating cleavage by water.

Mechanism:

  • Activation: Base (

    
    ) attacks the Boron, forming a tetrahedral boronate anion.
    
  • Decomposition: The electron-poor isoquinoline ring stabilizes the developing negative charge at C8, allowing the C-B bond to break.

  • Result: Formation of 3-chloroisoquinoline (deboronated byproduct) and boric acid.

Failure Mode B: Competitive

The nitrogen atom in the isoquinoline ring pulls electron density, activating the C1 and C3 positions. While C1 is most reactive, C3 is still susceptible to attack by strong nucleophiles.

  • Risk: Using

    
     or 
    
    
    
    can displace the Chlorine, yielding 3-hydroxyisoquinolin-8-boronic acid or the methoxy ether.
Failure Mode C: Self-Coupling (Oligomerization)

Since the molecule contains both a nucleophile (Boronic acid) and an electrophile (Chloride), there is a theoretical risk of polymerization.

  • Mitigation: The C3-Cl bond is generally sluggish toward oxidative addition compared to Ar-Br or Ar-I partners. This is rarely the dominant issue unless highly active "universal" catalysts (e.g., Pd-RuPhos) are used without a more reactive coupling partner.

Visualizing the Reactivity Matrix

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while suppressing the red paths.

Reactivity Figure 1: Competitive reaction pathways. Kinetic control is required to favor the Green path over Red. Start 3-Chloroisoquinolin- 8-boronic acid Boronate Tetrahedral Boronate Anion Start->Boronate + Base (OH-) (Equilibrium) SnAr_Product Byproduct: 3-Hydroxy/Alkoxy Species Start->SnAr_Product + Strong Nucleophile (NaOH, NaOMe) Product Desired Cross-Coupled Product Boronate->Product Pd Catalyst + Ar-X (Fast Cycle) Deboronated Byproduct: 3-Chloroisoquinoline Boronate->Deboronated + H2O (Protodeboronation)

Troubleshooting & Optimization Guide (FAQ)

Q1: The reaction turns black immediately, and I recover only deboronated material. Why?

Diagnosis: Your base is likely too strong, or the water concentration is too high. Solution:

  • Switch Bases: Move from Hydroxides (

    
    , 
    
    
    
    ) or Alkoxides (
    
    
    ) to Phosphates (
    
    
    )
    or Carbonates (
    
    
    )
    . These provide sufficient activation for the Suzuki mechanism without generating a high concentration of corrosive hydroxide ions.
  • Buffer the System: Use a biphasic system with a lower pH buffer (e.g.,

    
    ) rather than adding free water.
    
Q2: Can I use standard Pd(PPh3)4?

Diagnosis: Likely insufficient. Tetrakis is robust but slow. Because your substrate is decomposing while waiting to react, you need a faster catalyst. Solution:

  • Use High-Turnover Catalysts: Employ bulky, electron-rich phosphine ligands that accelerate the Transmetallation step (the bottleneck).

    • Recommended: Pd(dppf)Cl2 , XPhos Pd G2 , or SPhos Pd G2 .

    • Why? These catalysts complete the catalytic cycle rapidly, consuming the boronic acid before it has time to hydrolyze [1].

Q3: How do I prevent the 3-Chlorine from reacting?

Diagnosis: Chemoselectivity concern. Solution:

  • Selectivity Hierarchy:

    
    .
    
  • Ensure your coupling partner is an Aryl Iodide or Aryl Bromide .

  • Avoid "Universal" ligands (like certain Buchwald precatalysts designed to activate chlorides) if you are worried about self-coupling, although with 3-Cl-isoquinoline, this is usually a minor risk compared to deboronation.

Validated Experimental Protocol

This protocol is designed to minimize the concentration of the unstable boronate intermediate ("Slow Release" principle) and maximize catalytic speed.

Protocol: Rapid Suzuki Coupling of Unstable Heterocycles

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

  • Additive: Water (minimal, see below)

Step-by-Step Workflow:

  • The "Dry" Setup: Add the Aryl Bromide, Base, and Catalyst to the reaction vial. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Activation (Critical Step): Add water sparingly. A ratio of Dioxane:Water (10:1) is often ideal. Too much water accelerates deboronation; too little stops the Suzuki cycle.

  • Temperature: Heat rapidly to 80-90°C .

    • Note: While heat accelerates decomposition, it accelerates the cross-coupling more. Room temperature reactions are often fatal for unstable boronic acids because the catalyst is too slow [2].

  • Boronic Acid Addition:

    • Standard: Add the boronic acid last, just before heating.

    • Advanced (If yield is <30%): Dissolve the boronic acid in a small amount of dioxane and add it dropwise to the hot reaction mixture over 30 minutes. This keeps the standing concentration of the boronic acid low, favoring the reaction with the catalyst over the reaction with water.

Data Table: Base Selection Impact
Base TypepKa (Conj. Acid)Risk of DeboronationRisk of SnAr (Cl displacement)Recommendation
NaOH / KOH 15.7Extreme High DO NOT USE
NaOEt / NaOMe 16-17Extreme High DO NOT USE
K2CO3 10.3ModerateLow⚠️ Acceptable
K3PO4 12.3ModerateLowRecommended
Cs2CO3 10.3LowLowBest (Solubility)
KF 3.2LowNoneAlternative (Anhydrous)

Storage & Handling

  • Hygroscopic Nature: Boronic acids prone to deboronation are often hygroscopic. Moisture facilitates the formation of boroxines (anhydrides), which is actually a stable storage form, but free water can lead to slow hydrolysis.

  • Temperature: Store at -20°C or 4°C .

  • Atmosphere: Store under Argon if possible.

  • Re-purification: If the compound has turned into a sticky gum (partial deboronation/oxidation), it is often better to use it "as is" with a higher loading than to attempt recrystallization, which may induce further decomposition.

References

  • Kinetic Analysis of Protodeboronation

    • Source: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2]

    • Context: Establishes that 2- and 4-pyridyl/isoquinolyl boronic acids are highly unstable, but benzene-ring substituted isoquinolines (like position 8)
    • URL:[Link]

  • Suzuki Coupling of Unstable Substrates

    • Source: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2]

    • Context: Demonstrates the necessity of highly active catalyst systems (SPhos/XPhos)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution in Isoquinolines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: General reference for the reactivity of 1- and 3-haloisoquinolines toward nucleophiles.
    • URL:[Link]

Sources

Storage conditions to prevent anhydride formation in boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention & Management of Anhydride (Boroxine) Formation

The Core Paradox: "Dryer is Not Always Better"

Welcome to the technical guide for boronic acid stability. If you are experiencing inconsistent stoichiometry, shifting melting points, or solubility issues, you are likely encountering boroxine formation .

The Central Conflict: Most reagents require strict desiccation to maintain purity. Boronic acids (


) are the exception. They exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines).


  • The Trap: Storing boronic acids in a desiccator or under high vacuum removes water, driving the equilibrium to the right (Le Chatelier's Principle), promoting anhydride formation.

  • The Fix: To maintain the monomeric acid form, a specific hydration level must be maintained.

Diagnostic Hub: Do I Have the Anhydride?

Before altering your storage, confirm the state of your reagent. Boroxines are often silent impurities that mimic the acid but alter the molecular weight.

Quick-Check Troubleshooting Table
Diagnostic MethodObservation (Boronic Acid)Observation (Boroxine/Anhydride)Reliability
Melting Point Sharp, matches literature.Broad, depressed, or "softening" early.Low (Dehydration occurs during heating).

H NMR
Sharp peaks (if exchange is slow).Broadening of peaks; distinct shifts in dry solvents (e.g., CDCl

).
Medium (Fast exchange can average signals).

B NMR
Signal ~28–30 ppm.Signal shifted downfield (~32–35 ppm).High (The most definitive test).
Solubility Soluble in polar protic solvents (MeOH, Water/Base).Often less soluble in water; higher solubility in non-polar solvents (CHCl

).
Medium
Karl Fischer Theoretical water content (approx. 2 mol H

O/mol).
Low water content (<1%).High (But consumes sample).
Visualizing the Equilibrium (DOT Diagram)

The following diagram illustrates the environmental triggers that shift the species between Acid and Anhydride.

BoroxineEquilibrium cluster_0 Impact on Application Acid Boronic Acid (Monomer) R-B(OH)2 Transition Equilibrium State Acid->Transition Heat / Vacuum / Desiccation Result1 Correct Stoichiometry Acid->Result1 Transition->Acid Anhydride Boroxine (Cyclic Trimer) (RBO)3 Transition->Anhydride Anhydride->Transition High Humidity / Aqueous Solvents Result2 Excess Boron Loading (Stoichiometry Error) Anhydride->Result2

Figure 1: The reversible dehydration cycle. Desiccation promotes the anhydride (red), while moisture restores the acid (green).

Storage Protocols: The "Humidified Seal"

Objective: Prevent oxidation (requires inert gas) while preventing dehydration (requires moisture retention).

Protocol A: Long-Term Storage (Recommended)
  • Container: Use a glass vial with a tight-sealing screw cap (Teflon-lined). Avoid simple snap-caps which breathe over time.

  • Atmosphere: Flush with Argon or Nitrogen to prevent C-B bond oxidation (a separate degradation pathway).

  • Temperature: Store at 4°C (Refrigerator) .

    • Why? Lower temperature slows the kinetics of both dehydration and oxidation.

  • The "Do Not" List:

    • DO NOT store in a desiccator with P

      
      O
      
      
      
      or Drierite.
    • DO NOT store under dynamic vacuum for extended periods.

Protocol B: Handling "Sticky" or "Oily" Acids

Some boronic acids are naturally hygroscopic or low-melting. If they turn into a gum:

  • Do not attempt to dry them further; this usually hardens them into an impure glass (anhydride).

  • Store them in a freezer (-20°C) to promote crystallization.

  • Allow to warm to Room Temperature (RT) before opening to prevent condensation of atmospheric water, which—while good for the acid—can introduce contaminants.

Remediation: The "Aqueous Reset"

If you suspect your sample has converted to boroxine (e.g., via


B NMR), you do not  need to discard it. You can regenerate the acid in situ or preparatively.
Method 1: In-Situ Regeneration (For Suzuki Couplings)

If you are running a Suzuki-Miyaura coupling in aqueous base (e.g., Na


CO

/H

O/THF), no action is needed .
  • Mechanism:[1][2][3][4][5] The basic aqueous conditions rapidly hydrolyze the boroxine back to the borate/acid species during the reaction.

  • Correction: Adjust your stoichiometry. If using pure boroxine, use 0.33 equivalents relative to the acid calculation, or recalculate based on the boroxine MW.

Method 2: Preparative Re-Hydration (To restore solid acid)

Use this if you need pure acid for characterization or non-aqueous reactions.

  • Dissolution: Dissolve the crude anhydride in a minimal amount of THF or Acetone.

  • Hydrolysis: Add water dropwise with stirring until a precipitate forms or the solution becomes cloudy.

    • Tip: Sonicate for 5 minutes to accelerate hydrolysis.

  • Crystallization: Add a non-polar solvent (Hexanes or Heptane) to force the more polar boronic acid out of solution.

  • Collection: Filter the solid.

  • Drying (CRITICAL): Air dry on the filter paper or use a vacuum oven at ambient temperature only. Do not heat under vacuum, or you will re-form the anhydride.

Application Impact: Stoichiometry Errors

The most dangerous consequence of anhydride formation is not chemical reactivity, but stoichiometric inaccuracy .

Scenario: You intend to use 1.0 mmol of Phenylboronic Acid (MW: 121.9 g/mol ). You weigh 122 mg.

State of ReagentFormulaMW ( g/mol )Actual mmol of Boron AddedError %
Pure Acid Ph-B(OH)

121.91.00 mmol0%
Pure Boroxine (Ph-BO)

311.51.17 mmol+17% Excess
50/50 Mix Mixed~216 (Avg)~1.09 mmol+9% Excess

Impact:

  • Synthesis: Usually negligible (excess boron is common).

  • Kinetic Studies: Fatal to data accuracy.

  • MedChem Assays: Significant error in IC

    
     calculations if the concentration is based on weight.
    

FAQ: Frequently Asked Questions

Q: Can I use the boroxine directly in my reaction? A: Yes. In almost all Pd-catalyzed couplings, the boroxine is just as reactive as the acid, provided water or base is present to hydrolyze it. Just be sure to calculate the molecular weight correctly (use the Boroxine MW) to ensure you aren't adding a large excess.

Q: Why does my new bottle from the vendor smell like solvent? A: Manufacturers often crystallize boronic acids from toluene or similar solvents. If dried too aggressively to remove the solvent, they form anhydrides. If left "wet," they smell. A slight solvent smell often indicates a gentler drying process, which preserves the acid form.

Q: I see three peaks in my


B NMR. What are they? 
A: 
  • ~20 ppm: Boric Acid (B(OH)

    
    ) - decomposition product (oxidation).
    
  • ~29 ppm: Boronic Acid (Monomer).

  • ~33 ppm: Boroxine (Trimer). If you see the 20 ppm peak, your sample is degrading (oxidizing), not just dehydrating.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Santucci, L., et al. (2009). "Boronic Acid-Boroxine Equilibrium: A Kinetic and Thermodynamic Study." Journal of Organic Chemistry. (General reference to the equilibrium principles established in the field).
  • IUPAC. (Current). Nomenclature of Organic Chemistry: Boron Compounds.

  • Frontier Scientific. (Technical Note). Handling and Storage of Boronic Acids.

Sources

Validation & Comparative

A Researcher's Guide to the NMR Characterization of 3-Chloroisoquinolin-8-boronic acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-Chloroisoquinolin-8-boronic acid stands as a valuable building block in contemporary synthetic chemistry, yet a comprehensive public repository of its Nuclear Magnetic Resonance (NMR) characterization data remains elusive. This guide provides a detailed, predictive analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and comparative data from structurally related analogs. Furthermore, we present a robust experimental protocol to enable researchers to acquire high-quality NMR data for this and similar aryl boronic acids, addressing common challenges such as boroxine formation.

The Structural Landscape of this compound

To predict the NMR spectra of this compound, we must first dissect its molecular architecture. The molecule comprises a bicyclic isoquinoline core, substituted with a chlorine atom at the 3-position and a boronic acid group at the 8-position. The electron-withdrawing nature of the chlorine atom and the nitrogen within the isoquinoline ring, coupled with the unique electronic properties of the boronic acid moiety, will dictate the chemical environment of each proton and carbon atom, and thus their respective chemical shifts and coupling patterns.

cluster_0 This compound mol

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectra: A Detailed Analysis

In the absence of direct experimental data, a predictive analysis based on established NMR theory and data from analogous compounds provides a strong foundation for structural verification.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display a set of distinct signals corresponding to the five protons on the isoquinoline core.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H1~9.0-9.2sThe proton at the 1-position is adjacent to the nitrogen atom, leading to significant deshielding.
H4~7.8-8.0sThe proton at the 4-position is influenced by the adjacent chlorine atom and the ring nitrogen.
H5~7.6-7.8dThis proton will be part of an ABC spin system with H6 and H7, likely appearing as a doublet.
H6~7.4-7.6tThis proton will be coupled to both H5 and H7, resulting in a triplet.
H7~7.9-8.1dThis proton is deshielded by the adjacent boronic acid group and will appear as a doublet.
B(OH)₂Broad singletsThe protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal. This signal may not be observed if using a protic solvent like methanol-d4.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the isoquinoline ring, plus a signal for the carbon attached to the boron atom.

Carbon Predicted Chemical Shift (ppm) Rationale
C1~150-152Deshielded due to proximity to the nitrogen atom.
C3~148-150The carbon bearing the chlorine atom will be significantly deshielded.
C4~120-122Influenced by the adjacent chlorine and nitrogen atoms.
C4a~135-137Quaternary carbon at the ring junction.
C5~128-130Aromatic carbon in the benzene ring portion.
C6~126-128Aromatic carbon in the benzene ring portion.
C7~130-132Aromatic carbon in the benzene ring portion, influenced by the adjacent boronic acid group.
C8BroadThe carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is difficult to predict accurately but would likely be in the aromatic region.
C8a~138-140Quaternary carbon at the ring junction.

Comparative Analysis with Structurally Related Compounds

To bolster our predictive analysis, we can compare the expected spectral features of this compound with the known data for similar molecules.

Compound Key ¹H NMR Features Key ¹³C NMR Features
IsoquinolineH1: 9.26 ppm (s); H3: 8.54 ppm (d); H4: 7.61 ppm (d)C1: 152.7 ppm; C3: 143.2 ppm; C4: 120.6 ppm
Isoquinoline-8-boronic acidData not readily available in literature, but would provide the closest comparison.Data not readily available in literature.
Isoquinoline-5-boronic acidAromatic protons in the range of 7.5-9.3 ppm.Aromatic carbons in the range of 125-155 ppm.
3-Aminophenylboronic acidAromatic protons ortho and para to the amino group are shifted upfield compared to benzene.The carbon bearing the boronic acid is broad.

The data from isoquinoline provides a baseline for the chemical shifts of the isoquinoline core. The introduction of the chlorine at C3 will deshield C3 and C4, while the boronic acid at C8 will influence the chemical shifts of the protons and carbons in the benzene portion of the ring system.

Experimental Protocol for NMR Characterization of Aryl Boronic Acids

Acquiring high-quality NMR spectra for aryl boronic acids requires careful consideration of solvent choice and potential side reactions. The primary challenge is the propensity of boronic acids to form cyclic anhydrides known as boroxines, which can lead to complex and uninterpretable spectra.[1][2]

G cluster_protocol NMR Sample Preparation Workflow start Weigh ~10-15 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., Methanol-d4 or DMSO-d6) start->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a clean, dry NMR tube vortex->transfer acquire Acquire NMR spectra (¹H, ¹³C, and optionally ¹¹B) transfer->acquire

Caption: Recommended workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. While CDCl₃ is a common NMR solvent, it can promote the formation of boroxines.[3] Methanol-d4 is often the preferred solvent as it can break up the boroxine trimers, leading to sharper and more easily interpretable spectra.[3] DMSO-d6 is another suitable alternative.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is usually sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is recommended. Due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.

    • ¹¹B NMR (Optional): If available, ¹¹B NMR can be a powerful tool to confirm the presence and electronic environment of the boron atom. Boronic acids typically show a broad signal in the range of 25-35 ppm.[4]

Conclusion

References

  • Oreate AI Blog. (2026, January 27). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. HETEROCYCLES, 57(5), 787-790.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., et al. (2025, August 5). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Tokunaga, Y., et al. (2002, May 1). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.
  • Reddit. (2017, November 21).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloroisoquinolin-8-boronic acid and Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Isoquinoline Boronic Acids

3-Chloroisoquinolin-8-boronic acid is a bifunctional molecule incorporating a halogenated isoquinoline core and a reactive boronic acid moiety. This combination of functionalities presents a unique analytical challenge in mass spectrometry. The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds, and its fragmentation is well-documented to be influenced by its substituents.[1][2] The boronic acid group, a versatile functional group in organic synthesis, is known for its propensity to undergo dehydration and form cyclic trimers (boroxines), which can complicate spectral interpretation.[3]

This guide will dissect the expected fragmentation patterns of this compound under electrospray ionization (ESI) conditions. To provide a comprehensive analytical context, we will compare its fragmentation behavior with two key structural analogues:

  • Isoquinoline-5-boronic acid: To elucidate the influence of the chloro-substituent and the position of the boronic acid group on the fragmentation pathways.

  • 2-Chloroisoquinoline: To isolate and understand the fragmentation of the chloro-isoquinoline core in the absence of the boronic acid functionality.

By understanding the distinct fragmentation signatures of these molecules, researchers can develop more targeted and reliable methods for their identification and characterization in complex matrices.

Predicted and Observed Fragmentation Patterns: A Comparative Analysis

The fragmentation of these molecules under ESI-MS/MS is expected to be a composite of the characteristic fragmentation of the isoquinoline ring and the boronic acid group. The following sections detail the predicted fragmentation of this compound and the observed or predicted fragmentation of its analogues.

This compound: A Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the protonated molecular ion.

Predicted Fragmentation Data for this compound

Precursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Putative Neutral Loss
208.04190.03H₂O
172.02H₂O + H₂O
162.03B(OH)₃ + H
127.02B(OH)₃ + Cl

The initial loss of water from the boronic acid moiety is a highly probable first fragmentation step. Subsequent losses of another water molecule or the entire boric acid group are also expected. Cleavage of the C-Cl bond is another likely fragmentation event.

3-Chloroisoquinolin-8-boronic_acid_Fragmentation M+H+ (m/z 208.04) M+H+ (m/z 208.04) m/z 190.03 m/z 190.03 M+H+ (m/z 208.04)->m/z 190.03 - H₂O m/z 162.03 m/z 162.03 M+H+ (m/z 208.04)->m/z 162.03 - B(OH)₃ - H m/z 172.02 m/z 172.02 m/z 190.03->m/z 172.02 - H₂O m/z 127.02 m/z 127.02 m/z 162.03->m/z 127.02 - Cl

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Isoquinoline-5-boronic acid: The Influence of Substituent Position

For Isoquinoline-5-boronic acid, the fragmentation is expected to be dominated by the boronic acid group, similar to its 3-chloro analogue. The primary fragments observed in GC-MS analysis include the molecular ion and fragments corresponding to the loss of the boronic acid functionality.[4]

Observed GC-MS Fragmentation Data for Isoquinoline-5-boronic acid [4]

Molecular Ion (m/z)Major Fragment Ions (m/z)
173156, 128

The fragment at m/z 156 likely corresponds to the loss of a hydroxyl group, and the fragment at m/z 128 corresponds to the loss of the entire boronic acid group (B(OH)₂).

Isoquinoline-5-boronic_acid_Fragmentation M+ (m/z 173) M+ (m/z 173) m/z 156 m/z 156 M+ (m/z 173)->m/z 156 - OH m/z 128 m/z 128 m/z 156->m/z 128 - CO

Caption: Inferred fragmentation of Isoquinoline-5-boronic acid based on GC-MS data.

2-Chloroisoquinoline: Fragmentation of the Core Structure

The electron ionization (EI) mass spectrum of 2-Chloroquinoline, a structural isomer of our target's core, is available in the NIST database and provides insight into the fragmentation of the chloro-isoquinoline moiety.[5][6] The fragmentation is characterized by the loss of chlorine and subsequent cleavage of the heterocyclic ring.

Observed EI-MS Fragmentation Data for 2-Chloroquinoline [6]

Molecular Ion (m/z)Major Fragment Ions (m/z)
163/165 (M/M+2)128, 101

The presence of the M+2 peak in a roughly 3:1 ratio is characteristic of a chlorine-containing compound. The fragment at m/z 128 corresponds to the loss of the chlorine atom, and the fragment at m/z 101 likely results from the subsequent loss of HCN from the isoquinoline ring.

2-Chloroisoquinoline_Fragmentation M+ (m/z 163/165) M+ (m/z 163/165) m/z 128 m/z 128 M+ (m/z 163/165)->m/z 128 - Cl m/z 101 m/z 101 m/z 128->m/z 101 - HCN

Caption: EI-MS fragmentation of 2-Chloroquinoline.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible fragmentation data, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by incorporating internal standards and systematic parameter optimization.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve approximately 1 mg of each compound (this compound, Isoquinoline-5-boronic acid, and 2-Chloroisoquinoline) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create 1 mg/mL stock solutions.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Internal Standard: For quantitative studies, a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound with a distinct mass) should be added to all samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of UPLC-ESI-MS is recommended to mitigate the formation of boroxines and other adducts that can complicate the analysis of boronic acids.[7]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8]

  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Scan Mode: Full scan for precursor ion identification and product ion scan (tandem MS) for fragmentation analysis.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-450 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 30-50 psi.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or stepped collision energies (e.g., 10-40 eV) should be employed to obtain comprehensive fragmentation information.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution LC-MS/MS Analysis LC-MS/MS Analysis Working Solution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Fragmentation Pattern Analysis Fragmentation Pattern Analysis Data Acquisition->Fragmentation Pattern Analysis Structural Elucidation Structural Elucidation Fragmentation Pattern Analysis->Structural Elucidation

Caption: A generalized workflow for the LC-MS/MS analysis of isoquinoline boronic acids.

Conclusion and Future Outlook

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound and its analogues. The predicted fragmentation patterns, supported by data from related compounds, offer a robust starting point for the identification and structural elucidation of these molecules. The detailed experimental protocols provide a framework for generating high-quality, reproducible data.

As the interest in substituted isoquinoline boronic acids continues to grow, the development of comprehensive mass spectral libraries and the application of advanced techniques such as ion mobility spectrometry will further enhance our ability to characterize these complex molecules. The principles and methodologies outlined in this guide will serve as a valuable resource for researchers navigating the analytical challenges presented by this important class of compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • Analytical Methods. (n.d.).
  • PubChem. (n.d.). Isoquinoline-5-boronic acid. Retrieved from [Link]

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

  • Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • Genta-Jouve, G., & Soule, J.-F. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 305. [Link]

  • Gas-phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. (2011). Journal of the American Society for Mass Spectrometry, 23(2), 336-46. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2001). Chemical Papers, 55(4), 258-261. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Lam, H., & Lam, K. S. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3499–3505. [Link]

  • Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587-94. [Link]

Sources

A Researcher's Guide to Regioselective C-C Coupling in the Synthesis of 3,8-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Suzuki-Miyaura, Stille, and Negishi Reactions for Drug Discovery Scaffolds

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise control of substituent placement on this heterocyclic system is paramount for modulating pharmacological activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of regioselectivity in the synthesis of 3,8-disubstituted isoquinolines, with a particular focus on the versatile building block, 3-chloroisoquinolin-8-boronic acid.

Through a comparative lens, we will explore the nuances of the Suzuki-Miyaura reaction and contrast its performance with viable alternatives such as the Stille and Negishi couplings. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that every procedure described is a self-validating system for achieving desired regiochemical outcomes.

The Challenge of Regioselectivity in Isoquinoline Functionalization

The isoquinoline core presents multiple positions for functionalization. Achieving regioselective substitution, particularly at the C-3 and C-8 positions, is a common challenge in the synthesis of complex molecules for drug discovery programs. The electronic nature and steric environment of each position on the isoquinoline ring influence its reactivity, making predictable and high-yielding reactions a key objective for synthetic chemists.

The Suzuki-Miyaura Reaction: A Workhorse for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, functional group tolerance, and the generally low toxicity of its boron-based reagents.[1][2] In the context of our topic, this compound serves as a bifunctional substrate, possessing both a halogen (a typical electrophilic partner) and a boronic acid (a typical nucleophilic partner) within the same molecule. This dual reactivity opens up possibilities for selective, stepwise functionalization.

The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and selectivity.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid, which can be adapted for reactions involving this compound as the boron source.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 5:1, 12 mL)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.

  • Seal the vial and purge with an inert gas.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup Reaction Setup: Inert Atmosphere, Add Solvent reagents->setup 1 reaction Heating & Stirring (80-110 °C) setup->reaction 2 monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring 3 workup Aqueous Workup & Extraction monitoring->workup 4 purification Purification: Column Chromatography workup->purification 5

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternative Cross-Coupling Strategies: Stille and Negishi Reactions

While the Suzuki-Miyaura reaction is highly effective, alternative methods like the Stille and Negishi couplings offer distinct advantages and may be preferable under certain circumstances.

The Stille Coupling: Utilizing Organostannanes

The Stille reaction employs organotin reagents (stannanes) as the nucleophilic partner.[5] A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, the primary drawback is the high toxicity of the tin reagents and byproducts, which can complicate purification and are a concern in the synthesis of pharmaceutical intermediates.[6]

The Negishi Coupling: Highly Reactive Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or stannane counterparts.[7] This enhanced reactivity can lead to faster reaction times and milder conditions. However, organozinc reagents are often more sensitive to air and moisture, requiring more stringent anhydrous reaction conditions.

Comparative Analysis: Suzuki vs. Stille vs. Negishi

To provide a clear comparison, the following table summarizes the key features of these three powerful cross-coupling reactions.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Nucleophile Organoboronic acids/estersOrganostannanesOrganozinc reagents
Toxicity Generally low toxicityHigh toxicity of tin compoundsModerate, but reagents are often pyrophoric
Functional Group Tolerance Good to excellentExcellentGood, but sensitive to acidic protons
Reaction Conditions Generally mild, requires a baseOften requires additives (e.g., LiCl)Requires anhydrous conditions
Byproduct Removal Boron-based byproducts are often water-soluble and easily removedTin byproducts can be difficult to removeZinc salts are typically easy to remove

Validating Regioselectivity: The Role of Spectroscopic Analysis

The unambiguous determination of the regiochemical outcome of a coupling reaction is critical. A combination of spectroscopic techniques is employed to confirm the structure of the synthesized 3,8-disubstituted isoquinolines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic protons provide a detailed map of the substitution pattern. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between different parts of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer clues about the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule.

Validation_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir structure Structural Elucidation & Regiochemistry Confirmation nmr->structure ms->structure ir->structure

Caption: Workflow for the spectroscopic validation of regioselectivity.

Conclusion: A Strategic Approach to Isoquinoline Synthesis

The choice of cross-coupling reaction for the synthesis of 3,8-disubstituted isoquinolines depends on a careful consideration of the specific substrate, desired functional group tolerance, and practical considerations such as reagent toxicity and ease of purification. While the Suzuki-Miyaura reaction, utilizing reagents like this compound, often represents the most balanced approach in terms of efficiency and environmental considerations, both the Stille and Negishi couplings provide powerful alternatives that may be advantageous in specific synthetic contexts. A thorough understanding of the mechanistic underpinnings of each reaction, coupled with rigorous spectroscopic characterization of the products, is essential for ensuring the regiochemical integrity of these valuable scaffolds in drug discovery and development.

References

  • Guenard, D., Gussio, R., & Chauviere, G. (2013). Isoquinoline and its derivatives in medicinal chemistry. Future medicinal chemistry, 5(6), 691-716.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Negishi, E. I. (1982). Palladium-or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc reagents: a practical approach. Oxford University Press.
  • Silverberg, L. J., & Davies, I. W. (2008). The application of palladium-catalysed C-N bond formation to the synthesis of pharmaceuticals. Inorganica Chimica Acta, 361(11), 3097-3112.
  • Yin, L., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Kormos, C. M., & Leadbeater, N. E. (2006). The Suzuki-Miyaura coupling of aryl-and heteroarylboronic acids using a palladium catalyst in a domestic microwave oven. Tetrahedron, 62(31), 7228-7234.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of organometallic chemistry, 576(1-2), 147-168.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Fu, G. C. (2008). Asymmetric catalysis with organometallic reagents. Accounts of chemical research, 41(11), 1555-1563.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical reviews, 102(5), 1359-1470.
  • Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
  • de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.

Sources

Reference Standards for 3-Chloroisoquinolin-8-boronic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the synthesis of isoquinoline-based kinase inhibitors and bioactive heterocycles, 3-Chloroisoquinolin-8-boronic acid (CAS 2096333-80-9) is a critical Suzuki-Miyaura coupling partner. However, its validation as a reference standard presents a unique analytical paradox: chromatographic purity often contradicts mass balance potency.

This guide objectively compares the performance of three reference standard tiers: qNMR-Certified Primary Standards , HPLC-Calibrated Working Standards , and Commercial Reagent Grade Materials . We analyze the causality of analytical bias introduced by boroxine formation and protodeboronation, providing a self-validating protocol for accurate quantification.

The Core Challenge: The "Chameleon" Nature of Boronic Acids

Unlike stable organic standards, this compound exists in a dynamic equilibrium.

  • Boroxine Cycle: Three molecules dehydrate to form a cyclic anhydride (boroxine). This process is reversible and solvent-dependent.

  • Protodeboronation: The C-B bond is susceptible to cleavage, yielding 3-chloroisoquinoline (the "de-boronated" impurity). This is irreversible and accelerated by metal contaminants or extreme pH.

Standard HPLC-UV often fails to distinguish between the free acid and the boroxine, or shifts the equilibrium on-column, leading to false high purity results.

Part 2: Comparative Analysis of Reference Standard Options

The following table contrasts the three approaches to standardizing this material.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: qNMR-Certified Primary Standard Tier 2: In-House Working Standard Tier 3: Commercial Reagent Grade
Primary Metric Absolute Potency (wt%) Relative Purity (Area %)Vendor CoA (Usually HPLC Area %)
Validation Method 1H-qNMR + Residual Solvents + ROIHPLC-UV calibrated against Tier 1HPLC-UV (Generic Gradient)
Boroxine Bias Eliminated (Molar response is identical)High (Assumes 100% response factor match)Critical (Ignored)
Accuracy ± 0.5%± 2.0%± 5.0 - 10.0%
Suitability GMP Release, Clinical Batch SizingRoutine Process MonitoringEarly Discovery Screening
Cost/Time High / 3-5 DaysMedium / 1 DayLow / Instant
Expert Insight: Why Tier 1 is Non-Negotiable for CMC

Relying on Tier 3 (Vendor CoA) for stoichiometry calculations in scale-up often leads to under-dosing the boronic acid. If the vendor claims 98% purity (HPLC) but the material contains 10% boroxine and 5% water, the effective molecular weight changes, leading to incomplete conversion in the Suzuki coupling. Tier 1 (qNMR) measures the active boron species directly.

Part 3: Mechanism & Degradation Pathways

To understand the analytical data, one must visualize the species present in solution.

BoronicAcidStability cluster_equilibrium Analytical Blind Spot (HPLC) Acid This compound (Monomer) Boroxine Boroxine Anhydride (Trimer) Acid->Boroxine Dehydration (-H2O) Reversible Deboronated 3-Chloroisoquinoline (Impurity) Acid->Deboronated Protodeboronation Irreversible (pH/Metal) Oxidation 8-Hydroxy-3-chloroisoquinoline (Oxidative Degradation) Acid->Oxidation Oxidation (O2) Boroxine->Acid Hydrolysis (+H2O)

Figure 1: The dynamic equilibrium between the monomeric acid and the trimeric boroxine complicates HPLC analysis, while irreversible protodeboronation defines the shelf-life.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: qNMR for Absolute Potency (The "Gold Standard")

Objective: Determine the weight-percent (wt%) of the active boronic acid, independent of the boroxine equilibrium.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over P2O5.

  • Solvent: DMSO-d6 (Dry). Note: DMSO breaks boroxine aggregates better than CDCl3.

Workflow:

  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of protons).

    • Scans: 16-32.

  • Integration:

    • Integrate the IS singlet (6.1 ppm, 3H).

    • Integrate a distinct aromatic proton of the isoquinoline (e.g., H-1 singlet around 9.0-9.5 ppm, 1H). Avoid the broad OH peaks.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1][2]
Protocol B: Stability-Indicating HPLC (The "Check")

Objective: Quantify the de-boronated impurity (3-chloroisoquinoline) and monitor stability.

Method Parameters:

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent charged-surface hybrid. Why? Reduces peak tailing for basic isoquinolines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Isoquinoline core) and 220 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid alcohols to prevent esterification).

Why this works: The acidic mobile phase hydrolyzes the boroxine back to the monomer on-column, yielding a single peak for the boronic acid. The de-boronated impurity will elute later (more hydrophobic).

Part 5: Data Presentation & Interpretation

The following mock data illustrates the typical discrepancy observed when characterizing this standard.

Table 2: Comparative Analysis Data (Example Batch)
Test MethodResultInterpretation
HPLC-UV (Area %) 99.2% Misleading. Shows high purity because boroxine converts to acid on-column.
qNMR (wt %) 94.5% Accurate. Accounts for "invisible" mass like water, inorganic salts, and boroxine stoichiometry differences.
Water Content (KF) 3.1%Consistent with partial hydration.
Residual Solvents 1.2% (EtOAc)Process impurity.
Sum of Impurities 4.3%(Water + Solvents).
Mass Balance 99.2% (HPLC) - 4.3% (Volatiles) ≈ 94.9%Matches qNMR result within error.

Part 6: Analytical Workflow Diagram

AnalyticalWorkflow cluster_qNMR Primary Characterization (Potency) cluster_HPLC Secondary Characterization (Purity) Sample Raw Sample (this compound) Weigh Co-weigh with Internal Standard Sample->Weigh Dilute Dilute in ACN:Water Sample->Dilute NMR_Acq 1H-qNMR Acquisition (D1 > 60s) Weigh->NMR_Acq Potency_Calc Calculate Absolute Weight % NMR_Acq->Potency_Calc Decision Qualified Reference Standard Potency_Calc->Decision Use for Stoichiometry HPLC_Run Gradient HPLC-UV (Acidic Mobile Phase) Dilute->HPLC_Run Impurity_Profile Quantify Deboronated Impurity HPLC_Run->Impurity_Profile Impurity_Profile->Decision Use for Quality Check

Figure 2: The dual-pathway workflow ensures both absolute content (qNMR) and impurity profiling (HPLC) are captured.

References

  • Structure & Identifiers: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 136266854, this compound. Retrieved from [Link]

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Boronic Acid Stability: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved from [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from [Link]

  • HPLC of Boronic Acids: Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloroisoquinolin-8-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, boronic acids and their derivatives are indispensable building blocks. 3-Chloroisoquinolin-8-boronic acid, a halogenated aromatic boronic acid, presents unique handling challenges that necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Potential Hazards:

  • Oral Toxicity: this compound is harmful if swallowed.[2] Ingestion can lead to systemic toxicity.[3]

  • Skin and Eye Irritation: Like many boronic acids and halogenated aromatic compounds, this reagent is expected to be a skin and eye irritant.[1][4][5][6] Direct contact can cause redness, pain, and in severe cases, chemical burns.[7]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath.[1][3][4]

  • Reproductive Toxicity: Some boronic acids are flagged for reproductive toxicity with chronic or high-dose exposure.[3][8]

The causality behind these hazards lies in the reactivity of the molecule. The boronic acid group can interact with biological molecules, while the chlorinated heterocyclic ring system can exhibit its own toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[9][10]Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile gloves.[11][12]Nitrile offers good resistance to a range of chemicals and provides a balance of protection and dexterity.
Body Protection A flame-resistant lab coat.Protects against incidental splashes and contact with contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if engineering controls cannot maintain exposure below acceptable limits or if handling large quantities.[13][14][15]Prevents the inhalation of harmful dust particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this reagent is crucial for minimizing risk.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13][16]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the controlled area.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][17] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its contaminated waste is a critical final step.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.[1]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound."[1] Do not use abbreviations.

  • Container Management: Keep the waste container tightly sealed when not in use.[1][17]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[17][18] Do not dispose of this chemical down the drain.[17][18]

The following decision-making flow chart outlines the disposal process.

start Waste Generated is_contaminated Is the item contaminated with This compound? start->is_contaminated solid_waste Segregate into Labeled Solid Hazardous Waste Container is_contaminated->solid_waste Yes (Solid) liquid_waste Segregate into Labeled Liquid Hazardous Waste Container is_contaminated->liquid_waste Yes (Liquid) non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No seal_container Keep Waste Container Tightly Sealed solid_waste->seal_container liquid_waste->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs

Caption: Disposal Decision Flowchart for this compound Waste.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

  • Boric Acid - IsoLab. (2021, June 23). IsoLab.
  • Boric Acid - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited.
  • This compound (CAS 2096333-80-9). (n.d.). Fluorochem.
  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. (2025). BenchChem.
  • B-2601, Boric Acid ACS Grade, SDS 2022_r01_1.pdf. (2022). AG Scientific.
  • Safety Data Sheet: Boric acid. (2024, January 30). Chemos GmbH & Co. KG.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - 3-chloropropionic acid. (2024, March 4). MilliporeSigma.
  • Material Safety Data Sheet - Quinoline-8-boronic acid. (n.d.). Pi Chemicals.
  • SAFETY DATA SHEET - Quinoline-3-boronic acid. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Quinoline-3-boronic acid hydrochloride. (2025, December 26). Fisher Scientific.
  • Polycyclic Aromatic Hydrocarbons. (n.d.). 3M.
  • SAFETY DATA SHEET - 4-Carboxy-3-chlorophenylboronic Acid. (2025, May 15). TCI Chemicals.
  • SAFETY DATA SHEET - 3-Chlorophenylboronic acid. (n.d.). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.